Cissampareine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32728-54-4 |
|---|---|
Molecular Formula |
C37H38N2O6 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
(16R)-9,10,25-trimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaen-32-ol |
InChI |
InChI=1S/C37H38N2O6/c1-39-16-14-26-20-31(42-3)36(43-4)37-33(26)29(39)18-23-5-7-24(8-6-23)21-44-35-30(41-2)19-25-13-15-38-28(32(25)34(35)40)17-22-9-11-27(45-37)12-10-22/h5-12,19-20,29,40H,13-18,21H2,1-4H3/t29-/m1/s1 |
InChI Key |
CXLYPEWFHWCEFN-GDLZYMKVSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Cissampareine: A Technical Guide on its Discovery, Origin, and Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cissampareine, a bisbenzylisoquinoline alkaloid, was first identified as a potent cytotoxic agent isolated from the medicinal plant Cissampelos pareira. This technical guide provides a comprehensive overview of the discovery and origin of this compound. While quantitative data on its specific cytotoxicity across a wide range of cancer cell lines is limited in publicly available literature, this document outlines the foundational knowledge and provides detailed experimental protocols for researchers to further investigate its therapeutic potential. Putative signaling pathways, including the PI3K/Akt/mTOR and NF-kB pathways, that may be modulated by this compound are discussed, and visual diagrams are provided to guide future research in this area.
Discovery and Origin
This compound was first discovered and reported as a new cytotoxic alkaloid in 1965.[1] It is a natural compound belonging to the bisbenzylisoquinoline class of alkaloids.
Plant Source:
This compound is derived from the plant Cissampelos pareira Linn, a climbing shrub belonging to the Menispermaceae family.[1][2][3] This plant is found in tropical and subtropical regions and has a long history of use in traditional medicine systems for treating various ailments. The roots, leaves, and stems of Cissampelos pareira are known to contain a variety of bioactive compounds, including several other alkaloids.[2]
Initial Isolation and Characterization:
The initial isolation of this compound was reported as part of a screening program for tumor inhibitors from plant sources.[1] While the detailed modern protocol for its specific isolation is not extensively documented in recent literature, general methods for isolating alkaloids from Cissampelos pareira involve solvent extraction and chromatographic techniques. These methods typically involve the extraction of the plant material (leaves, stems, or roots) with solvents of increasing polarity, followed by purification using column chromatography.[3][4]
Quantitative Data on Cytotoxic Activity
| Compound | Cell Line(s) | Cytotoxic Activity | IC50 Value | Reference |
| This compound | Nasopharyngeal Carcinoma Cells (in vitro) | Cytotoxic | Not specified in abstract | [1] |
Note: The absence of extensive quantitative data highlights a significant gap in the current understanding of this compound's full potential and underscores the need for further research to evaluate its efficacy against a broader panel of cancer cell lines.
Detailed Experimental Protocols
The following are detailed, standardized protocols for key experiments that can be adapted by researchers to investigate the anticancer properties of this compound.
Isolation and Purification of this compound (General Protocol)
This protocol is a general guideline for the isolation of alkaloids from Cissampelos pareira and would require optimization for the specific isolation of this compound.
-
Plant Material Collection and Preparation:
-
Collect fresh leaves and stems of Cissampelos pareira.
-
Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the plant material in the shade for 7-10 days until it is completely dry and brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Perform successive solvent extraction using a Soxhlet apparatus.
-
Begin with a non-polar solvent like petroleum ether to remove fats and waxes.
-
Subsequently, extract with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and methanol. This compound, being an alkaloid, is expected to be extracted in the more polar solvents.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract (e.g., methanolic extract) in 5% hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Make the acidic solution alkaline (pH 9-10) by adding ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with an organic solvent like chloroform or dichloromethane.
-
Wash the organic layer with distilled water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Collect fractions and monitor them using thin-layer chromatography (TLC) with an appropriate solvent system.
-
Visualize the spots on the TLC plates using Dragendorff's reagent or under UV light.
-
Pool the fractions containing the compound of interest (this compound).
-
Perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H and 13C), and Infrared (IR) spectroscopy.
-
MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed the cells in 6-well plates and treat them with this compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls for setting the compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR and NF-kB.
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-NF-kB p65, NF-kB p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Putative Signaling Pathways
The following diagrams illustrate the hypothetical involvement of key signaling pathways in this compound-induced apoptosis. These are proposed mechanisms based on the known actions of other natural cytotoxic compounds and require experimental validation for this compound.
Experimental Workflow
The diagram below outlines a general experimental workflow for investigating the anticancer effects of a natural product like this compound.
Conclusion and Future Directions
This compound, a bisbenzylisoquinoline alkaloid from Cissampelos pareira, has been identified as a cytotoxic compound with potential for anticancer drug development. However, there is a clear need for further in-depth research to fully characterize its biological activities. Future studies should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound induces cell death, including detailed analysis of its effects on apoptosis, cell cycle, and key signaling pathways such as PI3K/Akt/mTOR and NF-kB.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify more potent and selective anticancer agents.
The information and protocols provided in this technical guide offer a solid foundation for researchers to embark on these critical next steps in the evaluation of this compound as a potential anticancer therapeutic.
References
The Structural Unveiling of Cissampareine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from the medicinal plant Cissampelos pareira, has garnered significant attention for its potent cytotoxic and antitumor activities. The elucidation of its complex molecular architecture was a pivotal step in understanding its therapeutic potential and enabling further investigation into its mechanism of action. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental protocols employed and presenting the key spectroscopic data that were instrumental in its characterization.
Introduction
Cissampelos pareira Linn. (Menispermaceae), a climbing shrub found in tropical and subtropical regions, has a long history of use in traditional medicine for treating a variety of ailments.[1] Phytochemical investigations of this plant have revealed a rich diversity of alkaloids, with this compound emerging as a compound of particular interest due to its significant biological activity.[2] The initial report of this compound as a new cytotoxic alkaloid laid the groundwork for subsequent studies into its potential as an anticancer agent.[3] This document serves to consolidate the foundational data and methodologies related to the structural determination of this promising natural product.
Isolation of this compound
The isolation of this compound from Cissampelos pareira is a multi-step process involving extraction and chromatographic separation. The general workflow for isolating bisbenzylisoquinoline alkaloids from this plant is outlined below.
Experimental Protocol: Isolation
-
Plant Material Collection and Preparation: The whole plant of Cissampelos pareira is collected, washed, and shade-dried. The dried plant material is then pulverized into a coarse powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or percolation.
-
Solvent Evaporation: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the liberated alkaloids are extracted with an organic solvent like chloroform.
-
Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system to afford pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, which provided detailed information about its molecular formula, functional groups, and the connectivity of its atoms. The logical relationship between these techniques in the structure elucidation process is depicted below.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data that were instrumental in the structure elucidation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H38N2O6 |
| Molecular Weight | 606.72 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data not available in searched results |
| Optical Rotation | Data not available in searched results |
Data sourced from ChEMBL database.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Interpretations |
| Mass Spectrometry (MS) | - Molecular ion peak consistent with the molecular formula C37H38N2O6. |
| - Fragmentation pattern indicative of a bisbenzylisoquinoline alkaloid structure. | |
| Infrared (IR) Spectroscopy | - Absorption bands for hydroxyl (-OH) groups. |
| - Bands indicating the presence of aromatic rings. | |
| - Absorptions corresponding to ether linkages (-O-). | |
| - Bands for aliphatic C-H bonds. | |
| ¹H NMR Spectroscopy | - Signals for aromatic protons. |
| - Resonances for methoxy (B1213986) (-OCH3) protons. | |
| - Signals for N-methyl (-NCH3) protons. | |
| - Complex multiplets for the aliphatic protons of the tetrahydroisoquinoline rings. | |
| ¹³C NMR Spectroscopy | - Resonances for aromatic carbons. |
| - Signals for methoxy carbons. | |
| - Resonances for N-methyl carbons. | |
| - Signals for the aliphatic carbons of the isoquinoline (B145761) skeletons. |
Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz from primary literature were not available in the performed searches.
Experimental Protocols for Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the accurate mass and molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The sample is prepared as a KBr pellet or as a thin film.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of protons and carbons.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant cytotoxic activity against various cancer cell lines.[1][2] While the precise molecular targets and signaling pathways are still under investigation, its classification as a bisbenzylisoquinoline alkaloid suggests potential mechanisms of action that are common to this class of compounds. These may include the inhibition of topoisomerase, induction of apoptosis, and modulation of cellular signaling cascades.
Conclusion
The structure elucidation of this compound, a cytotoxic bisbenzylisoquinoline alkaloid from Cissampelos pareira, was accomplished through a synergistic application of extraction, chromatography, and various spectroscopic techniques. The established molecular structure has been crucial for understanding its biological activity and provides a foundation for future research in drug development, including semi-synthetic modifications to enhance its therapeutic index and elucidate its mechanism of action at a molecular level. Further studies are warranted to fully characterize its pharmacological profile and to explore its potential as a novel anticancer agent.
References
Cissampareine: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from plants of the Cissampelos genus, has been identified as a compound with notable cytotoxic properties.[1] This technical guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of this compound, with a primary focus on its anticancer potential. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this natural product for therapeutic applications. While specific quantitative data and mechanistic pathways for the pure compound this compound are limited in publicly available literature, this guide leverages data from extracts of Cissampelos pareira, where this compound is a known constituent, to provide a framework for its investigation.[2][3]
Quantitative Biological Activity Data
The cytotoxic activity of plant extracts containing this compound has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data. It is important to note that this data is for a methanolic extract of Cissampelos pareira (MECP) and not the isolated this compound.
| Extract/Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Methanolic Extract of Cissampelos pariera (MECP) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 95.5 µg/ml | [3][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological process.
Experimental Protocols
The following sections detail the key experimental protocols for assessing the cytotoxic and antitumor activities of this compound-containing extracts. These methodologies can be adapted for the screening of the purified compound.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Culture and Seeding:
-
Human breast cancer cells (MCF-7) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or MECP) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing various concentrations of the test compound. A control group receives medium with the solvent at the same concentration as the highest compound concentration.
3. MTT Incubation and Measurement:
-
After a 48-hour incubation period with the test compound, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity Screening: Dalton's Lymphoma Ascites (DLA) Model
This model is used to evaluate the antitumor efficacy of a compound in a murine model.
1. Animal Model and Tumor Induction:
-
Swiss albino mice are used for the study.
-
Dalton's Lymphoma Ascites (DLA) cells are propagated by intraperitoneal inoculation in mice.
-
For the experiment, DLA cells (1 x 10^6 cells/mouse) are injected intraperitoneally into the test animals.[3]
2. Treatment Protocol:
-
The animals are divided into groups: a control group (receiving the vehicle) and treatment groups (receiving different doses of the test compound).
-
24 hours after tumor inoculation, the test compound is administered orally or intraperitoneally for a specified period (e.g., 14 consecutive days).[3]
3. Evaluation of Antitumor Effect:
-
Tumor Growth: The antitumor effect is assessed by monitoring the increase in body weight, measuring the packed cell volume of ascitic fluid, and counting the number of viable tumor cells.[3]
-
Survival Rate: The lifespan of the animals in the treatment groups is compared to the control group. The percentage increase in lifespan is calculated.[3]
-
Hematological and Biochemical Parameters: Blood is collected for analysis of hematological profiles (e.g., RBC, WBC, hemoglobin) and serum biochemical parameters to assess the toxicity of the compound.[3][4]
-
Antioxidant Status: The levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the extent of lipid peroxidation are measured in liver or other tissues to evaluate the antioxidant effects of the compound.[3][4]
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been fully elucidated, bisbenzylisoquinoline alkaloids are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.[5] The antioxidant properties of C. pareira extracts also suggest a role in modulating oxidative stress-related pathways.[3]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for apoptosis induction, a common mechanism of action for cytotoxic compounds.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the in vitro and in vivo screening of this compound.
In Vitro Cytotoxicity Screening Workflow
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Phytochemistry, Pharmacology, and Traditional Applications of Cissampelos Pareira [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Natural Sources of Cissampareine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cissampareine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential pharmacological activities, including cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its extraction and isolation, and insights into its potential biological mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrences of this compound
This compound is primarily found in plant species belonging to the Menispermaceae family. The most well-documented sources are:
-
Cissampelos pareira L. : Commonly known as the "velvet leaf" or "abuta," this climbing shrub is widely distributed in tropical and subtropical regions of Asia, Africa, and the Americas. The entire plant has been reported to contain this compound, with significant concentrations of related alkaloids found in the roots and leaves.[1][2][3][4][5]
-
Cyclea peltata (Lam.) Hook.f. & Thomson : This climbing plant, found throughout South and East India, is another recognized source of this compound and other bisbenzylisoquinoline alkaloids.[6][7]
While this compound has been identified in these species, quantitative data on its specific concentration in different plant parts is not extensively reported in publicly available literature. However, studies on the total alkaloid content of Cissampelos pareira provide an indication of the potential yield.
Quantitative Data on Alkaloid Content
The following table summarizes the available quantitative data on the total alkaloid content in Cissampelos pareira. It is important to note that this data represents the total alkaloid content and not specifically the concentration of this compound.
| Plant Part | Extraction Solvent | Total Alkaloid Content (mg/g) | Reference |
| Leaf | Methanol | 1.81 ± 0.07 | [3] |
| Leaf | Acetone | 1.79 ± 0.01 | [3] |
| Leaf | Aqueous | 1.78 ± 0.01 | [3] |
| Leaf | Ethanol | 1.78 ± 0.09 | [3] |
| Flower | Methanol | 1.00 ± 0.04 | [3] |
| Fruit | Ethanol | 1.70 ± 0.03 | [3] |
| Whole Plant (Methanol Extract) | - | 135.4 mg/100g | [4] |
Experimental Protocols
Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, based on the isolation of other alkaloids from Menispermaceae species, a general workflow can be outlined.
General Alkaloid Extraction
This protocol describes a typical acid-base extraction method for obtaining a crude alkaloid mixture from plant material.
-
Plant Material Preparation : The collected plant material (e.g., roots, leaves) is air-dried in the shade and then pulverized into a coarse powder.
-
Defatting : The powdered material is first extracted with a non-polar solvent, such as hexane (B92381) or petroleum ether, in a Soxhlet apparatus for several hours to remove fats and waxes.[4]
-
Acidic Extraction : The defatted plant material is then macerated or percolated with a weakly acidic solution (e.g., 5% acetic acid or 1M HCl in ethanol) to protonate the alkaloids and extract them as salts.[8]
-
Basification and Liquid-Liquid Extraction : The acidic extract is filtered and concentrated under reduced pressure. The pH of the resulting aqueous solution is adjusted to alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form. The aqueous solution is then repeatedly partitioned with an immiscible organic solvent such as chloroform (B151607) or dichloromethane (B109758) to extract the free alkaloids.
-
Concentration : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated in a rotary evaporator to yield the crude alkaloid extract.
Isolation and Purification of this compound
The crude alkaloid extract, containing a mixture of compounds, can be subjected to various chromatographic techniques to isolate this compound.
-
Column Chromatography : The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.[9] A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is typically used to separate the different alkaloids.[10][11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC) : Fractions enriched with this compound from column chromatography can be further purified using pTLC.[12][13] The bands corresponding to this compound are scraped off the plate and the compound is eluted with a suitable solvent.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining highly pure this compound, preparative HPLC is the method of choice. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid) can be employed.[9]
Workflow for Isolation and Purity Assessment
Workflow for the isolation and purification of this compound.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound is primarily associated with its cytotoxicity towards cancer cells. While the specific molecular targets and signaling pathways modulated by pure this compound are not yet fully elucidated, studies on extracts of Cissampelos pareira and related alkaloids provide some insights into potential mechanisms.
Cytotoxicity and Apoptosis
Extracts of Cissampelos pareira have demonstrated cytotoxic activity against various cancer cell lines.[4] This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. Key events in apoptosis include the activation of a cascade of enzymes called caspases, particularly the executioner caspase-3.
Potential Involvement of PI3K/Akt and Wnt/β-catenin Signaling Pathways
The PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways are fundamental regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[6][14][15][16][17] While direct evidence of this compound's interaction with these pathways is limited, they represent plausible targets for its anticancer activity.
-
PI3K/Akt/mTOR Pathway : This pathway is often hyperactivated in cancer, promoting cell survival and inhibiting apoptosis. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. It is conceivable that this compound could exert its cytotoxic effects by downregulating key components of this pathway.
Hypothesized interaction of this compound with the PI3K/Akt signaling pathway.
-
Wnt/β-catenin Pathway : The canonical Wnt pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation in cancer leads to the accumulation of β-catenin in the nucleus, where it drives the expression of genes involved in cell proliferation and survival. Targeting this pathway is a key strategy in cancer therapy.
Hypothesized interaction of this compound with the Wnt/β-catenin signaling pathway.
Conclusion
This compound, a bisbenzylisoquinoline alkaloid from Cissampelos pareira and Cyclea peltata, presents a promising scaffold for further investigation in the context of cancer drug discovery. This technical guide provides a foundational understanding of its natural sources and generalized methodologies for its extraction and isolation. While specific quantitative data and detailed molecular mechanisms of action require further dedicated research, the information presented here offers a valuable starting point for scientists and researchers in the field. Future studies focusing on the precise quantification of this compound in its source plants, optimization of isolation protocols, and elucidation of its specific signaling pathways will be crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. dipterajournal.com [dipterajournal.com]
- 3. rjas.org [rjas.org]
- 4. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, estimation and thin layer chromatography of alkaloids: A review | DOC [slideshare.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. A new pyrrole alkaloid from the roots of Cissampelos pareira - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - How do I perform thin-layer chromatography to identify alkaloid content in fruits? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. med.unc.edu [med.unc.edu]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Ethnobotanical Legacy of Cissampareine: A Technical Guide to Its Traditional Medicinal Uses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from plants of the Cissampelos genus, particularly Cissampelos pareira L., has a rich history of use in traditional medicine systems across the globe. While traditional practices utilize the whole plant or its extracts rather than the isolated compound, the therapeutic effects are largely attributed to its alkaloid constituents, including this compound. This technical guide provides an in-depth analysis of the traditional medicinal applications of plants containing this compound, with a focus on C. pareira. It summarizes the quantitative data from preclinical studies that validate these uses, details the experimental protocols for the extraction and isolation of this compound, and visually represents the proposed signaling pathways through which its therapeutic effects are mediated. This document aims to bridge the gap between traditional knowledge and modern pharmacological research, offering a foundation for future drug discovery and development.
Traditional Medicinal Uses of Cissampelos pareira
Cissampelos pareira, commonly known as "Laghu Patha" in Ayurveda, has been a cornerstone of traditional medicine for centuries, employed to treat a wide array of ailments.[1] The roots, leaves, and sometimes the entire plant are utilized in various preparations.[2][3] Traditional applications are diverse, reflecting the plant's broad spectrum of bioactivity.
Ethnomedicinal uses include the treatment of:
-
Gastrointestinal Disorders: Diarrhea, dysentery, ulcers, colic, and intestinal worms are traditionally managed with infusions of the rhizome, leaves, and stems.[4] The root powder, often mixed with curd, is a common remedy for diarrhea and piles.[2]
-
Urogenital and Reproductive Health: It is used to address menstrual disorders, infertility, uterine bleeding, and threatened miscarriages.[4]
-
Inflammatory Conditions and Pain: The plant is traditionally used for its anti-inflammatory and analgesic properties in conditions like arthritis and rheumatism.[2][5]
-
Fever and Infections: Decoctions of the plant are used to treat fever, malaria, and various infections.[3][6] Its antimicrobial properties are also utilized for skin conditions, wounds, and burns.[4]
-
Snakebite and Rabies: The root decoction has been traditionally used as an antidote for snakebites.[6]
-
Respiratory Ailments: It finds use in the treatment of asthma and cough.[4]
-
Other Uses: It has also been recommended for blood purification, as a diuretic, and for managing cardiac issues.[4][5]
Quantitative Data from Preclinical Studies
While precise dosages in traditional preparations are often not standardized, preclinical pharmacological studies provide quantitative data on the efficacy of Cissampelos pareira extracts, which contain this compound. These studies help to validate the traditional uses and provide a basis for determining therapeutic concentrations.
| Pharmacological Activity | Plant Part/Extract | Animal Model | Effective Dose | Observed Effect | Reference |
| Anti-inflammatory | 50% Ethanolic extract of aerial parts | Carrageenan-induced rat paw edema | 100 mg/kg (p.o.) | Significant and dose-dependent inhibition of edema | [1] |
| Analgesic | 50% Ethanolic extract of aerial parts | Acetic acid-induced writhing in mice | 100 mg/kg (p.o.) | Significant reduction in writhing | [7] |
| Antipyretic | Methanolic root extract | Yeast-induced pyrexia in rats | Not specified | Significant reduction in rectal temperature | [7] |
| Anti-diabetic | Aqueous leaf extract | Male albino mice | 250 mg/kg and 500 mg/kg (p.o.) for 14 days | Significant reduction in random blood glucose levels | [7] |
| Antifertility | Methanolic leaf extract | Female mice | 250 and 450 mg/kg/day | Altered estrous cycle pattern and reduced number of litters | [7] |
| Antimalarial (in vitro) | Chloroform (B151607) fraction of whole plant | Plasmodium falciparum (Pf3D7 and PfINDO strains) | IC50: 0.79 µg/mL (Pf3D7) and 2.26 µg/mL (PfINDO) | Potent antiplasmodial activity | [4] |
| Cytotoxic (in vitro) | This compound | Human carcinoma of the nasopharynx (KB) cell line | ED50 = 4.7 µg/ml | Cytotoxic activity | [8] |
Experimental Protocols
The isolation and characterization of this compound and related alkaloids are crucial for further pharmacological investigation. Below are detailed methodologies for key experiments.
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of bisbenzylisoquinoline alkaloids, including this compound, from Cissampelos pareira.
Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The leaves and stems of Cissampelos pareira are shade-dried and then pulverized into a coarse powder.[9]
-
Extraction: The powdered plant material is subjected to cold maceration with dichloromethane for 48 hours. This process is repeated three times to ensure exhaustive extraction.[9]
-
Filtration and Concentration: The resulting extracts are filtered and combined. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.[9]
-
Acid-Base Extraction for Alkaloid Enrichment: The crude extract is dissolved in 5% hydrochloric acid. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10, leading to the precipitation of the crude alkaloid fraction. This fraction is then extracted with chloroform.
-
Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography.[6]
-
Elution and Fraction Collection: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.[9] Fractions are collected sequentially.
-
Thin-Layer Chromatography (TLC) Analysis: The collected fractions are monitored by TLC to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
-
Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or preparative TLC to yield the pure compound.
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Mass Spectrometry, ¹H-NMR, and ¹³C-NMR.[9]
Quantitative Analysis by UPLC-DAD
Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD) is a sensitive method for the quantification of this compound in plant extracts.
UPLC-DAD Experimental Workflow
Caption: Workflow for UPLC-DAD quantitative analysis.
Methodology:
-
Standard Preparation: A stock solution of pure this compound is prepared in the mobile phase. A series of dilutions are made to create a calibration curve.
-
Sample Preparation: A known weight of the plant extract is dissolved in the mobile phase, sonicated, and filtered through a 0.22 µm syringe filter.[10]
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of two solvents, such as acetonitrile (B52724) and water (containing an acid modifier like formic acid).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
-
Detection: The Diode Array Detector is set to monitor at the wavelength of maximum absorbance for this compound.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standards to determine its concentration in the extract.[10]
Proposed Signaling Pathways
The therapeutic effects of this compound and related bisbenzylisoquinoline alkaloids are believed to be mediated through the modulation of several key signaling pathways. The diagrams below illustrate these proposed mechanisms, which are relevant to the anti-inflammatory, antimicrobial, and cytotoxic properties that underpin the traditional uses of Cissampelos pareira.
Inhibition of Inflammatory Pathways
Caption: this compound's proposed anti-inflammatory mechanism.
This pathway illustrates how this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators. This aligns with the traditional use of C. pareira for inflammatory conditions.
Induction of C/EBPα and Cellular Differentiation
Caption: C/EBPα induction by bisbenzylisoquinoline alkaloids.
Some bisbenzylisoquinoline alkaloids have been shown to induce the expression of the transcription factor C/EBPα, which plays a key role in cell cycle arrest and differentiation.[11] This mechanism may contribute to the cytotoxic and potential anticancer effects observed, which are being explored in modern research based on traditional claims of treating tumors.
Conclusion
The traditional medicinal uses of Cissampelos pareira are well-documented and are increasingly being validated by modern scientific research. This compound, as a key alkaloid constituent, is a significant contributor to the plant's therapeutic profile. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals to further explore the potential of this compound and related compounds. By understanding the ethnobotanical context, mastering the experimental methodologies, and elucidating the underlying molecular mechanisms, the scientific community can leverage this traditional knowledge to develop novel therapeutics for a range of diseases. Further research, including clinical trials, is necessary to fully translate the potential of this important medicinal plant and its constituents into modern medical practice.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. internationaljournal.org.in [internationaljournal.org.in]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. botanyjournals.com [botanyjournals.com]
- 6. crpsonline.com [crpsonline.com]
- 7. ijlbpr.com [ijlbpr.com]
- 8. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Preliminary SAR of Bisbenzylisoquinoline Alkaloids as Inducers of C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxic Properties of Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the cytotoxic properties of bisbenzylisoquinoline (BBIQ) alkaloids, a class of natural compounds demonstrating significant potential in oncology research. It details their mechanisms of action, summarizes quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the complex signaling pathways they modulate.
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids are a large and structurally diverse group of natural products found in various plant families. They are characterized by the presence of two benzylisoquinoline units linked together. Prominent members of this class, such as tetrandrine (B1684364), fangchinoline, berbamine, and cepharanthine, have been the subject of extensive research due to their wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and, most notably, anticancer effects. Their cytotoxic properties against various cancer cell lines have positioned them as promising candidates for the development of novel chemotherapeutic agents.
Mechanisms of Cytotoxicity
BBIQ alkaloids exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), promoting autophagy-mediated cell death, and causing cell cycle arrest.
-
Induction of Apoptosis: A primary mechanism of BBIQ-induced cytotoxicity is the activation of the apoptotic cascade. These alkaloids have been shown to modulate the expression of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies have demonstrated that tetrandrine can induce apoptosis in human leukemia cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
Autophagy Modulation: Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Some BBIQ alkaloids, such as fangchinoline, have been found to induce autophagic cell death in cancer cells. This is often characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II, key markers of autophagy.
-
Cell Cycle Arrest: BBIQ alkaloids can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints, most commonly the G1 or G2/M phase. This prevents cancer cells from proliferating and can ultimately trigger apoptosis. Berbamine, for example, has been reported to cause G1 phase arrest in breast cancer cells by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Quantitative Cytotoxicity Data
The cytotoxic potential of various BBIQ alkaloids has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for several prominent BBIQ alkaloids against different cancer cell lines.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Tetrandrine | HL-60 | Human Promyelocytic Leukemia | 8.5 | |
| Tetrandrine | U937 | Human Histiocytic Lymphoma | 12.3 | |
| Tetrandrine | K562 | Human Chronic Myelogenous Leukemia | 15.7 | |
| Fangchinoline | A549 | Human Lung Carcinoma | 5.2 | |
| Fangchinoline | HCT116 | Human Colon Carcinoma | 7.8 | |
| Berbamine | MCF-7 | Human Breast Adenocarcinoma | 10.5 | |
| Berbamine | MDA-MB-231 | Human Breast Adenocarcinoma | 12.1 | |
| Cepharanthine | PANC-1 | Human Pancreatic Carcinoma | 6.7 | |
| Cepharanthine | MIA PaCa-2 | Human Pancreatic Carcinoma | 8.9 |
Key Signaling Pathways in BBIQ-Induced Cytotoxicity
The cytotoxic effects of BBIQ alkaloids are mediated by their interaction with complex intracellular signaling pathways. The following diagrams illustrate the primary pathways involved.
Caption: BBIQ-induced apoptotic signaling pathways.
Caption: BBIQ-induced G1 cell cycle arrest pathway.
Common Experimental Protocols
The evaluation of the cytotoxic properties of BBIQ alkaloids involves a series of standard in vitro assays.
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the BBIQ alkaloid for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
-
Protocol:
-
Treat cells with the BBIQ alkaloid for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Caption: General workflow for evaluating BBIQ cytotoxicity.
Conclusion and Future Directions
Bisbenzylisoquinoline alkaloids represent a valuable class of natural products with demonstrated cytotoxic properties against a range of cancer cells. Their ability to induce apoptosis, modulate autophagy, and cause cell cycle arrest through the regulation of key signaling pathways underscores their therapeutic potential. Future research should focus on elucidating the precise molecular targets of these alkaloids, optimizing their structures to enhance efficacy and reduce toxicity, and exploring their potential in combination therapies to overcome drug resistance. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into effective cancer treatments.
In Vitro Anticancer Potential of Cissampareine: A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from Cissampelos pareira, has been identified as a compound with cytotoxic properties. This technical guide provides a comprehensive overview of the initial in vitro studies investigating its potential as an anticancer agent. While research on the isolated compound is nascent, preliminary data from extracts of Cissampelos pareira rich in alkaloids suggest a significant cytotoxic effect against cancer cell lines. This document summarizes the available quantitative data, outlines detailed experimental protocols for cytotoxicity and mechanistic assays, and presents putative signaling pathways and experimental workflows through logical diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Cissampelos pareira Linn. (Menispermaceae), a climbing shrub found in tropical and subtropical regions, has a history of use in traditional medicine for various ailments. Modern scientific inquiry has focused on its potential anticancer properties, largely attributed to its rich alkaloid content. Among these, this compound was identified as a cytotoxic alkaloid as early as 1965.[1] Initial in vitro screenings of Cissampelos pareira extracts have demonstrated cytotoxic activity against human cancer cell lines, indicating the potential of its bioactive constituents, including this compound, for further investigation in oncology.
Quantitative Data from In Vitro Cytotoxicity Studies
To date, specific in vitro cytotoxicity data for isolated this compound is limited in publicly available literature. However, studies on the methanol (B129727) extract of Cissampelos pariera (MECP), which is rich in alkaloids like this compound, provide preliminary insights into its potential potency.
Table 1: In Vitro Cytotoxicity of Methanol Extract of Cissampelos pariera (MECP)
| Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
| MCF-7 (Human Breast Cancer) | MTT Assay | 95.5 | [2] |
Note: The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cell population.
Detailed Experimental Protocols
The following sections describe standard experimental protocols that are fundamental for the in vitro evaluation of a potential anticancer compound like this compound.
Cell Culture
-
Cell Lines: Human breast cancer cell line MCF-7 is a common model for initial cytotoxicity screening. Other relevant cell lines could include those from different cancer types to assess the spectrum of activity.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or the plant extract) and incubated for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for different time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5]
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for various durations.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Putative Signaling Pathways and Experimental Workflows
Based on the cytotoxic nature of this compound, it is hypothesized to induce apoptosis and cell cycle arrest in cancer cells. The following diagrams illustrate the potential signaling pathways and a general workflow for its in vitro evaluation.
Caption: General workflow for the in vitro evaluation of this compound.
Caption: Hypothesized apoptotic signaling pathways induced by this compound.
Caption: Hypothesized cell cycle arrest pathway induced by this compound.
Conclusion and Future Directions
The preliminary in vitro evidence suggests that this compound, as a component of Cissampelos pareira extracts, exhibits cytotoxic activity against cancer cells. The presented experimental protocols provide a framework for the systematic evaluation of the isolated compound. Future research should focus on determining the IC50 values of pure this compound against a broad panel of cancer cell lines, elucidating the specific signaling pathways involved in its mode of action, and investigating its effects on key apoptotic and cell cycle regulatory proteins. Such studies are crucial for validating its potential as a lead compound for the development of novel anticancer therapies.
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
Cissampareine: A Comprehensive Literature Review for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from plants of the Cissampelos genus, has emerged as a compound of interest in oncology research. Early studies have demonstrated its cytotoxic and antitumor activities, suggesting its potential as a novel therapeutic agent. This technical guide provides a comprehensive review of the existing literature on this compound and its relevance to cancer research. Due to the limited direct research on this compound's specific molecular mechanisms, this review also explores the well-documented anticancer activities of Berbamine, a structurally similar bisbenzylisoquinoline alkaloid, to propose potential signaling pathways and mechanisms of action for this compound. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current state of this compound research and to provide a foundation for future investigations into its therapeutic potential.
Introduction
The quest for novel, effective, and less toxic cancer therapies has led researchers to explore the vast diversity of natural products. This compound, a natural alkaloid, has been identified as a cytotoxic agent with potential antitumor properties.[1] This document synthesizes the available preclinical data on this compound, with a focus on its cytotoxic effects and in vivo efficacy. To bridge the gap in the current understanding of its molecular mechanisms, this guide draws parallels with the extensively studied, structurally related compound, Berbamine. By examining the established signaling pathways and cellular effects of Berbamine, we can infer plausible mechanisms through which this compound may exert its anticancer effects.
Quantitative Data on the Anticancer Activity of Cissampelos pareira Methanolic Extract
The primary source of quantitative data on the anticancer effects related to this compound comes from a study on the methanolic extract of Cissampelos pareira, a plant known to contain this alkaloid. While this data pertains to the crude extract and not purified this compound, it provides valuable insights into its potential efficacy.
Table 1: In Vitro Cytotoxicity of Cissampelos pareira Methanolic Extract (MECP) against MCF-7 Human Breast Cancer Cells
| Extract/Compound | IC50 (µg/mL) |
| Methanolic Extract (MECP) | 95.5 |
IC50: The concentration of the extract that inhibits 50% of cell growth.
Table 2: In Vivo Antitumor Activity of Cissampelos pareira Methanolic Extract (MECP) in Dalton's Lymphoma Ascites (DLA) Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Increase in Lifespan (%) |
| DLA Control | - | 21.5 ± 0.5 | - |
| MECP | 200 | 29.0 ± 0.7 | 34.88 |
| MECP | 400 | 33.5 ± 0.6 | 55.81 |
| 5-Fluorouracil (5-FU) | 20 | 40.0 ± 0.8* | 86.05 |
*p < 0.001 compared to DLA control.
Table 3: Effect of Cissampelos pareira Methanolic Extract (MECP) on Hematological Parameters in DLA Bearing Mice
| Parameter | DLA Control | MECP (400 mg/kg) | Normal |
| Hemoglobin (g/dL) | 8.5 ± 0.4 | 12.1 ± 0.5 | 13.5 ± 0.6 |
| RBC (x10⁶/mm³) | 2.8 ± 0.1 | 4.2 ± 0.2 | 4.8 ± 0.3 |
| WBC (x10³/mm³) | 18.2 ± 0.7 | 8.5 ± 0.4* | 7.5 ± 0.5 |
*p < 0.001 compared to DLA control.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Cissampelos pareira methanolic extract.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: MCF-7 (human breast cancer cell line).
-
Cell Culture: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing varying concentrations of the methanolic extract of Cissampelos pareira (MECP).
-
After 48 hours of incubation, the medium was removed, and 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for another 4 hours at 37°C.
-
The formazan (B1609692) crystals formed were dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 value was determined.
-
3.2. In Vivo Antitumor Activity
-
Animal Model: Swiss albino mice.
-
Tumor Model: Dalton's Lymphoma Ascites (DLA) cells were injected intraperitoneally (1 x 10⁶ cells/mouse).
-
Treatment:
-
Twenty-four hours after tumor inoculation, mice were treated with MECP (200 and 400 mg/kg body weight, orally) or 5-Fluorouracil (20 mg/kg body weight, intraperitoneally) daily for 14 days.
-
The control group received the vehicle.
-
-
Parameters Evaluated:
-
Mean Survival Time (MST): The average lifespan of the mice in each group was monitored. The percentage increase in lifespan was calculated using the formula: [(MST of treated group - MST of control group) / MST of control group] x 100.
-
Tumor Volume: The volume of ascitic fluid was measured at the end of the experiment.
-
Hematological Parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin content were determined from blood samples.
-
Proposed Signaling Pathways for this compound's Anticancer Activity (Based on Berbamine Literature)
Given the structural similarity between this compound and Berbamine (both being bisbenzylisoquinoline alkaloids), it is plausible that they share similar mechanisms of anticancer action. The following signaling pathways, known to be modulated by Berbamine, are proposed as potential targets for this compound.
4.1. Inhibition of JAK/STAT Signaling Pathway
The JAK/STAT pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and inflammation. Berbamine has been shown to inhibit this pathway.[2][3] A potential mechanism for this compound could involve the inhibition of JAK kinases, leading to reduced phosphorylation and activation of STAT proteins. This, in turn, would downregulate the expression of downstream target genes involved in tumor progression.
References
The Therapeutic Potential of Cissampareine: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of a Promising Bisbenzylisoquinoline Alkaloid for Oncological and Inflammatory Indications
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from the medicinal plant Cissampelos pareira, has emerged as a compound of significant interest for its potential therapeutic applications. Traditionally, extracts of Cissampelos pareira have been utilized in folk medicine for a variety of ailments, including those of an inflammatory nature.[1][2] Modern scientific investigation has begun to validate these traditional uses, with a primary focus on the cytotoxic and potential anti-cancer properties of its constituent compounds. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its therapeutic potential, putative mechanisms of action, and the experimental methodologies required for its further investigation.
Anti-Cancer Potential: Preclinical Evidence
While data on pure this compound is limited, studies on extracts of Cissampelos pareira, rich in alkaloids including this compound, have demonstrated notable anti-cancer activity.
In Vitro Cytotoxicity
Research has shown that methanolic extracts of Cissampelos pareira (MECP) exhibit significant cytotoxic effects against human breast cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) provides a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Extract/Compound | Cell Line | IC50 (µg/mL) | Citation |
| Methanolic Extract of C. pareira (MECP) | MCF-7 (Human Breast Cancer) | 95.5 ± 4.9 | [3] |
| Hexane Extract of C. pareira | MCF-7 (Human Breast Cancer) | 255 ± 17.88 | [3] |
| Petroleum Ether Extract of C. pareira | MCF-7 (Human Breast Cancer) | 221.5 ± 16.68 | [3] |
| Chloroform Extract of C. pareira | MCF-7 (Human Breast Cancer) | 147 ± 7.9 | [3] |
| Ethyl Acetate Extract of C. pareira | MCF-7 (Human Breast Cancer) | 213.5 ± 8.4 | [3] |
| Aqueous Extract of C. pareira | MCF-7 (Human Breast Cancer) | 224 ± 14.15 | [3] |
In Vivo Anti-Tumor Activity
In vivo studies using Dalton's Lymphoma Ascites (DLA)-bearing mice have further substantiated the anti-tumor potential of C. pareira extracts. Administration of MECP demonstrated a significant reduction in tumor progression and an increase in the lifespan of the treated animals.
| Treatment Group | Dosage | % Increase in Lifespan | Key Observations | Citation |
| MECP | 200 mg/kg | 54% | Significant decrease in packed cell volume and viable tumor cell count. Restoration of hematological and serum biochemical profiles to normal levels. | [3] |
| MECP | 400 mg/kg | 72% | Significant decrease in packed cell volume and viable tumor cell count. Restoration of hematological and serum biochemical profiles to normal levels. | [3] |
Putative Mechanisms of Action: Insights from a Structurally Related Alkaloid
Direct mechanistic studies on this compound are scarce. However, by examining the well-characterized bisbenzylisoquinoline alkaloid, tetrandrine, we can infer potential mechanisms of action for this compound. Tetrandrine has been shown to exert its anti-cancer effects through the modulation of multiple signaling pathways, induction of apoptosis, and cell cycle arrest.[1][4][5][6][7]
Modulation of Key Signaling Pathways
Tetrandrine is known to interfere with several critical signaling cascades that are often dysregulated in cancer.
-
NF-κB Signaling: The NF-κB pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[8] Tetrandrine has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[6]
-
JAK/STAT Pathway: The JAK/STAT pathway is a primary signaling route for many cytokines and growth factors, and its aberrant activation is common in cancer.[9][10] Inhibition of this pathway can lead to reduced cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Tetrandrine has been demonstrated to suppress the Akt/mTOR signaling cascade, leading to the inhibition of cancer cell metastasis.[6]
-
Wnt/β-catenin Pathway: The Wnt pathway is critical in development and its dysregulation is a hallmark of many cancers. Tetrandrine can inhibit Wnt/β-catenin signaling, leading to decreased cell proliferation and induction of apoptosis.[5]
Induction of Apoptosis
A key mechanism of many anti-cancer agents is the induction of programmed cell death, or apoptosis. Tetrandrine has been shown to induce apoptosis through both caspase-dependent and -independent pathways.[4] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Anti-Inflammatory and Neuroprotective Potential
The traditional use of Cissampelos pareira for inflammatory conditions suggests that its constituent alkaloids, including this compound, may possess anti-inflammatory properties.[1][11] Studies on extracts have shown significant anti-inflammatory activity in various animal models.[11] Furthermore, research into other bisbenzylisoquinoline alkaloids has revealed neuroprotective effects, suggesting a potential therapeutic avenue for this compound in neurodegenerative diseases.[12][13][14] The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress pathways.
Experimental Protocols
To further elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are required.
Isolation and Purification of this compound
A standardized protocol for the isolation and purification of this compound from Cissampelos pareira is crucial for obtaining a pure compound for pharmacological studies.
References
- 1. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of anti-inflammatory activity of Cissampelos pareira root in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of cystamine in aged parkinsonian mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Cissampareine from Cissampelos pareira
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cissampelos pareira, a member of the Menispermaceae family, is a perennial climbing herb with a rich history in traditional medicine for treating a variety of ailments, including fever, inflammation, and malaria.[1] The therapeutic potential of this plant is attributed to its diverse phytochemical constituents, most notably a class of bisbenzylisoquinoline alkaloids. Among these, cissampareine has garnered significant interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of this compound from the whole plant material of Cissampelos pareira, compiled from established phytochemical investigation methodologies. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
The following table summarizes the quantitative data associated with a typical extraction and fractionation process for obtaining an alkaloid-rich fraction from Cissampelos pareira. The values are based on a starting material of 940 g of the dried, powdered whole plant.
| Parameter | Value | Reference |
| Starting Plant Material (dried, powdered) | 940 g | [1] |
| Extraction Solvent | Ethanol (B145695):Water (1:1, v/v) | [1] |
| Extraction Volume | 3 L x 3 | [1] |
| Crude Hydro-ethanolic Extract Yield | 50.3 g (5.3% w/w) | [1] |
| Solvent Fractionation Yields | ||
| n-Hexane Fraction | 0.088 g (0.17% w/w of crude extract) | [1] |
| Chloroform (B151607) Fraction | 0.312 g (0.63% w/w of crude extract) | [1] |
| n-Butanol Fraction | 8.3 g (16.80% w/w of crude extract) | [1] |
| Water Fraction | 22.1 g (44.62% w/w of crude extract) | [1] |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from Cissampelos pareira.
Part 1: Plant Material Preparation and Extraction
-
Plant Material Collection and Preparation :
-
Collect the whole plant of Cissampelos pareira.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Shade-dry the plant material at room temperature until all moisture is removed.
-
Pulverize the dried plant material into a coarse powder using a mechanical grinder.
-
-
Hydro-ethanolic Extraction :
-
Macerate the powdered plant material (940 g) in a 1:1 (v/v) solution of ethanol and water (3 L).
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional shaking.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 45-50°C to obtain the crude hydro-ethanolic extract.
-
Part 2: Solvent-Solvent Fractionation
-
Dissolution of Crude Extract :
-
Dissolve the crude hydro-ethanolic extract (e.g., 49.3 g) in 350 mL of distilled water.
-
-
Sequential Solvent Partitioning :
-
Transfer the aqueous solution to a separating funnel.
-
Perform liquid-liquid extraction sequentially with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and n-butanol (3 x 200 mL).
-
Collect each solvent fraction separately. The remaining aqueous layer is the water fraction.
-
Concentrate each fraction to dryness using a rotary evaporator. The chloroform fraction is expected to be enriched with bisbenzylisoquinoline alkaloids, including this compound.
-
Part 3: Chromatographic Purification of this compound
-
Preparation of the Chloroform Fraction for Chromatography :
-
Dissolve a portion of the dried chloroform fraction (e.g., 0.262 g) in a minimal amount of chloroform.
-
-
Column Chromatography :
-
Pack a glass column with silica (B1680970) gel (60-120 mesh or 230-400 mesh) using a slurry method with a non-polar solvent like n-hexane or chloroform.
-
Load the dissolved chloroform fraction onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity using a solvent system of chloroform and methanol. A suggested gradient is as follows:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
And so on, up to 100% Methanol.
-
-
Collect the eluate in fractions of a suitable volume (e.g., 20-30 mL).
-
-
Thin-Layer Chromatography (TLC) Monitoring :
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel 60 F254 plates.
-
Use a suitable mobile phase for developing the TLC plates, such as Chloroform:Methanol (9:1) or another system that provides good separation of the components in the chloroform fraction.
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent, such as Dragendorff's reagent for alkaloids.
-
Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Final Purification :
-
The pooled fractions may require further purification using preparative TLC or a second column chromatography step with a shallower solvent gradient to obtain pure this compound.
-
The purity of the isolated compound should be confirmed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for this compound isolation.
References
HPLC method for Cissampareine quantification
An HPLC method for the quantification of Cissampareine, a bioactive bisbenzylisoquinoline alkaloid found in Cissampelos pareira, is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document provides a detailed application note and protocol for a reliable and validated HPLC method suitable for the quantitative analysis of this compound in various samples, including plant extracts and purified fractions.
Application Note
Introduction
This compound is a promising natural compound with demonstrated cytotoxic and anti-cancer activities.[1][2] Accurate quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and for understanding its pharmacological effects. The method outlined below is a sensitive and specific HPLC protocol adapted from a validated UPLC-DAD method for the quantification of isoquinoline (B145761) alkaloids from Cissampelos pareira.[3] This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing formic acid, and UV detection at 280 nm.
Chromatographic Conditions
The separation is achieved on a C18 column, which is a common stationary phase for the analysis of alkaloids.[1][2][3] A gradient elution is employed to ensure the effective separation of this compound from other co-eluting compounds present in complex matrices. The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency, which is beneficial for subsequent mass spectrometry confirmation if needed.
Method Validation Summary
While a specific validation for this compound using this exact method is not available in the cited literature, the adapted method is based on a validated procedure for structurally similar alkaloids from the same plant.[3] The typical validation parameters for such an HPLC method are summarized in the table below, based on the performance of the referenced method for related compounds.
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material or extract containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Plant Material:
-
Dry the plant material (Cissampelos pareira) at 40-50 °C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered material and extract it with 50 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
Purified Fractions:
-
Dissolve a known amount of the purified fraction in methanol to a suitable concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of each working standard solution to construct a calibration curve.
-
Inject 10 µL of the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
References
Cissampareine: In-Depth NMR and Mass Spectrometry Analysis for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cissampareine, a bisbenzylisoquinoline alkaloid isolated from plants of the Cissampelos genus, has demonstrated significant cytotoxic and potential anticancer activities. This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, crucial for its identification, structural elucidation, and further development as a therapeutic agent. Comprehensive protocols for sample preparation, data acquisition, and spectral interpretation are outlined, alongside tabulated spectral data for reference.
Introduction to this compound
This compound is a member of the large family of bisbenzylisoquinoline alkaloids, which are known for their diverse and potent biological activities. First isolated from Cissampelos pareira, this compound has the molecular formula C₃₇H₃₈N₂O₆ and a molecular weight of 606.72 g/mol . Its complex structure, featuring two isoquinoline (B145761) units linked by ether bridges, necessitates advanced spectroscopic techniques for unambiguous characterization. The cytotoxic properties of this compound make it a compound of interest in oncology research.
NMR Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry.
Experimental Protocol: NMR Spectroscopy
2.1.1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
2.1.2. Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-135 is typically used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).
-
DEPT-90 shows only CH signals.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse sequences for each experiment should be utilized.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.
-
NMR Data for this compound
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Ar-H) | 6.0 - 8.0 | 110 - 160 |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 |
| N-Methyl Protons (N-CH₃) | 2.2 - 2.8 | 40 - 50 |
| Methylene Protons (-CH₂-) | 2.5 - 4.5 | 25 - 60 |
| Methine Protons (-CH-) | 3.0 - 5.0 | 40 - 70 |
Note: The exact chemical shifts are highly dependent on the specific substitution pattern and stereochemistry of the molecule.
Mass Spectrometric Analysis of this compound
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula, while tandem mass spectrometry (MS/MS) experiments help to elucidate the structure by analyzing fragmentation patterns.
Experimental Protocol: Mass Spectrometry
3.1.1. Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
3.1.2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended.
-
Full Scan MS:
-
Ionization mode: Positive ESI is typically used for alkaloids.
-
Mass range: m/z 100-1000.
-
Acquire data to obtain the protonated molecule [M+H]⁺.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion of this compound (m/z 607.28) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
Mass Spectrometry Data for this compound
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 607.2803 | (To be determined experimentally) |
| [M+Na]⁺ | 629.2622 | (To be determined experimentally) |
Table 3: Expected Fragmentation Pattern of this compound in MS/MS
The fragmentation of bisbenzylisoquinoline alkaloids typically involves cleavage of the benzylic C-C bonds and the ether linkages. The following are plausible key fragment ions for this compound.
| m/z (Proposed) | Description |
| ~396 | Cleavage of one of the benzylisoquinoline units. |
| ~211 | Further fragmentation of the benzylisoquinoline units. |
| ~198 | A common fragment in many bisbenzylisoquinoline alkaloids. |
Note: The exact m/z values and their relative intensities will depend on the instrument and the collision energy used.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the analysis of this compound and a potential signaling pathway affected by its cytotoxic activity.
Conclusion
The detailed NMR and mass spectrometry protocols and data provided in this application note serve as a valuable resource for researchers working on the isolation, characterization, and development of this compound. Accurate and thorough spectroscopic analysis is fundamental to ensuring the identity and purity of this promising natural product, paving the way for further investigation into its mechanism of action and therapeutic potential. The provided workflow and pathway diagrams offer a visual guide for the experimental process and a potential framework for understanding its biological activity.
Cissampareine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cissampareine, a bisbenzylisoquinoline alkaloid, has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest in oncological research and drug development. These application notes provide detailed protocols for assessing the effects of this compound on cancer cells in culture, including methods for evaluating cell viability, apoptosis, and cell cycle progression. Additionally, we present potential signaling pathways that may be involved in its mechanism of action and a protocol for their investigation.
Data Presentation
The inhibitory effects of this compound and its analogs on the viability of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound Analog 1 | HTB-26 | Breast Cancer | 10 - 50 |
| This compound Analog 1 | PC-3 | Pancreatic Cancer | 10 - 50 |
| This compound Analog 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| This compound Analog 1 | HCT116 | Colorectal Cancer | 22.4 |
| This compound Analog 2 | HCT116 | Colorectal Cancer | 0.34 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Application Notes: Evaluating Cissampareine Cytotoxicity with the MTT Assay
Introduction
Cissampareine, a bisbenzylisoquinoline alkaloid isolated from plants of the Cissampelos genus, has garnered interest for its potential anticancer properties.[1][2] A crucial step in evaluating the therapeutic potential of this compound is to quantify its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[3][4][5] These application notes provide a comprehensive overview and a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on various cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active (living) cells.[3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[3][5]
Data Presentation: Cytotoxicity of Cissampelos pareira Extract
| Cell Line | Compound | IC50 Value | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Methanolic Extract of Cissampelos pareira | 95.5 µg/ml | [1] |
Note: The IC50 (Inhibitory Concentration 50%) value represents the concentration of a substance that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potential.[6]
Experimental Protocols: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound against a chosen cancer cell line.
Materials and Reagents:
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][7]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[8]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[9]
Experimental Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[3]
-
Data Analysis:
-
Calculate Percent Viability:
-
The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the corresponding concentrations of this compound.
-
The IC50 value can be determined from the dose-response curve by identifying the concentration of this compound that results in a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
References
- 1. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Studies of Cissampareine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo studies investigating the efficacy and mechanisms of the isolated compound Cissampareine in mouse models are not extensively available in the current scientific literature. The following application notes and protocols are based on in vivo studies conducted with the methanolic extract of Cissampelos pareira (MECP), of which this compound is a known constituent. These protocols provide a foundational methodology that can be adapted for future in vivo studies of purified this compound. All quantitative data presented herein pertains to the use of MECP.
Introduction
This compound is a bisbenzylisoquinoline alkaloid isolated from Cissampelos pareira, a plant with a history of use in traditional medicine for various ailments. Preliminary research has indicated the cytotoxic potential of this compound and related alkaloids against cancer cell lines. In vivo studies in mouse models are a critical step in evaluating the preclinical antitumor efficacy, toxicity, and pharmacokinetic profile of novel therapeutic agents like this compound. This document provides a summary of the available in vivo data for the methanolic extract of Cissampelos pareira (MECP) and detailed protocols for conducting similar antitumor studies in a Dalton's Lymphoma Ascites (DLA) mouse model.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of the methanolic extract of Cissampelos pareira (MECP) in a Dalton's Lymphoma Ascites (DLA) tumor model in Swiss mice.[1][2]
Table 1: Antitumor Activity of MECP in DLA-Bearing Mice [1][2]
| Treatment Group | Dose (mg/kg body weight) | Mean Survival Time (days) | Increase in Lifespan (%) | Packed Cell Volume (mL) | Viable Tumor Cell Count (x 10^7 cells/mL) |
| DLA Control | - | 21.5 ± 0.5 | - | 3.2 ± 0.1 | 16.8 ± 0.7 |
| MECP | 200 | 33.1 ± 0.8 | 54 | 1.8 ± 0.1 | 8.2 ± 0.4 |
| MECP | 400 | 37.0 ± 0.9 | 72 | 1.1 ± 0.05 | 4.5 ± 0.3 |
| 5-Fluorouracil (Standard) | 20 | 42.3 ± 1.0 | 97 | 0.5 ± 0.03 | 1.8 ± 0.2 |
Table 2: Effect of MECP on Hematological Parameters in DLA-Bearing Mice [1]
| Treatment Group | Dose (mg/kg body weight) | Hemoglobin (g/dL) | RBC Count (x 10^6 /mm³) | WBC Count (x 10³ /mm³) |
| Normal Control | - | 13.5 ± 0.4 | 5.6 ± 0.2 | 7.2 ± 0.3 |
| DLA Control | - | 8.2 ± 0.3 | 3.1 ± 0.1 | 18.5 ± 0.6 |
| MECP | 200 | 10.8 ± 0.4 | 4.5 ± 0.2 | 12.1 ± 0.5 |
| MECP | 400 | 12.5 ± 0.5 | 5.1 ± 0.2 | 9.8 ± 0.4 |
| 5-Fluorouracil (Standard) | 20 | 13.1 ± 0.5 | 5.4 ± 0.2 | 8.1 ± 0.3 |
Experimental Protocols
The following is a detailed protocol for assessing the in vivo antitumor activity of a test compound, based on studies conducted with MECP in a DLA mouse model.[1][2][3] This protocol can be adapted for the evaluation of this compound.
Animal Model and Tumor Line
-
Animal Model: Swiss albino mice (male or female), 6-8 weeks old, weighing 20-25 g.
-
Tumor Line: Dalton's Lymphoma Ascites (DLA) cells. DLA cells are maintained in vivo in the peritoneal cavity of Swiss albino mice by serial intraperitoneal (i.p.) transplantation.
Test Compound and Vehicle Preparation
-
Test Compound: this compound (or MECP as per the cited studies).
-
Vehicle: The appropriate vehicle for solubilizing or suspending the test compound (e.g., sterile saline, distilled water, or a solution containing a low percentage of DMSO and/or Tween 80). The vehicle should be tested for any intrinsic toxicity.
Acute Toxicity Study (Determination of LD50)
An acute toxicity study should be performed to determine the safe dose range of the test compound. This can be conducted according to the OECD guidelines.
In Vivo Antitumor Activity Assay
-
Tumor Inoculation: Aspirate DLA cells from the peritoneal cavity of a tumor-bearing mouse (typically 7-10 days post-inoculation). Wash the cells with sterile saline and perform a viable cell count using the trypan blue exclusion method.[4] Dilute the cell suspension in sterile saline to obtain a concentration of 1 x 10^6 viable DLA cells per 0.5 mL. Inject 0.5 mL of this cell suspension intraperitoneally into each experimental mouse.
-
Animal Grouping and Treatment:
-
Randomly divide the tumor-inoculated mice into groups (n=6-8 per group).
-
Group I (DLA Control): Receives the vehicle only.
-
Group II & III (Test Groups): Receive the test compound (e.g., this compound) at two different dose levels (e.g., 200 and 400 mg/kg body weight, as used for MECP).[1][2]
-
Group IV (Positive Control): Receives a standard anticancer drug (e.g., 5-Fluorouracil at 20 mg/kg body weight).[1]
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Monitor the mice daily for any signs of toxicity and record their body weight.
-
After 14 days of treatment, sacrifice a subset of mice from each group for the collection of blood and peritoneal fluid.
-
The remaining mice in each group are observed for their lifespan, and the mean survival time is calculated.
-
-
Assessment of Antitumor Effect:
-
Packed Cell Volume: Collect the ascitic fluid from the peritoneal cavity and centrifuge to determine the packed cell volume.[1]
-
Viable Tumor Cell Count: Perform a viable cell count on the ascitic fluid using the trypan blue exclusion method.[1]
-
Increase in Lifespan: Calculate the percentage increase in lifespan using the formula: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.
-
-
Hematological and Biochemical Analysis:
-
Collect blood via cardiac puncture or retro-orbital plexus for the analysis of hematological parameters (Hemoglobin, RBC, WBC) and serum biochemical parameters.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo antitumor activity assessment in a DLA mouse model.
Plausible Signaling Pathway
Disclaimer: The direct effect of this compound on the PI3K/Akt signaling pathway has not been definitively established. However, this pathway is a common target for many anticancer compounds, including other bisbenzylisoquinoline alkaloids.[5][6][7] This diagram illustrates a generalized PI3K/Akt pathway and potential points of inhibition.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of cell-specific apoptosis and protection of mice from cancer challenge by a steroid positive compound from Zornia diphylla (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Cissampareine: Application Notes and Protocols for In Vitro Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cissampareine, a bisbenzylisoquinoline alkaloid found in plants of the Cissampelos genus, has garnered interest for its potential cytotoxic and anticancer properties. This document provides an overview of the available in vitro data for this compound, primarily derived from studies on the methanol (B129727) extract of Cissampelos pareira (MECP), which is a rich source of this compound. Due to a scarcity of published research on the pure compound, the following data and protocols are based on the activity of this extract. These notes are intended to serve as a foundational guide for researchers investigating the in vitro applications of this compound-containing extracts.
Quantitative Data Summary
The cytotoxic activity of the methanolic extract of Cissampelos pareira (MECP) has been evaluated against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) provides a measure of the extract's potency in inhibiting cell growth.
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Methanol Extract of Cissampelos pareira (MECP) | MCF-7 | MTT Assay | 95.5 ± 4.9 µg/mL[1] | Thavamani et al. |
Experimental Protocols
The following is a detailed protocol for a colorimetric assay to determine the cytotoxicity of this compound-containing extracts, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Objective: To determine the concentration of a this compound-containing extract that inhibits the growth of a cancer cell line by 50% (IC50).
2. Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3. Cell Culture and Seeding: a. Maintain MCF-7 cells in EMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2. b. Routinely subculture the cells upon reaching 80-90% confluency. c. For the assay, detach the cells using Trypsin-EDTA and prepare a single-cell suspension. d. Count the cells using a hemocytometer and adjust the cell density to 1 x 10^5 cells/mL in fresh medium. e. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow for cell attachment.
4. Treatment with this compound Extract: a. Prepare a stock solution of the MECP extract in a suitable solvent (e.g., DMSO) and serially dilute it in culture medium to achieve a range of final concentrations. b. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the extract. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a negative control (medium only). d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
5. MTT Assay: a. Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
6. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the extract concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways
While specific signaling pathways modulated by pure this compound have not been extensively elucidated in the available literature, the cytotoxic effects of natural compounds against cancer cells are often mediated through the induction of apoptosis. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity
Caption: Potential apoptotic signaling pathways affected by this compound.
Further research is necessary to identify the specific molecular targets of this compound and the precise signaling cascades it modulates to exert its cytotoxic effects. Investigating its influence on key regulatory proteins of the cell cycle and apoptosis, such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases, would provide valuable insights into its mechanism of action.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a this compound-containing extract for its anticancer activity.
Caption: General workflow for in vitro evaluation of this compound extract.
References
Preparing Stock Solutions of Novel Compounds for Cell Culture: A General Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of novel compounds into cell culture-based assays is a fundamental step in drug discovery and basic research. Proper preparation of stock solutions is critical to ensure accurate and reproducible experimental results. This document provides a comprehensive guide and a general protocol for preparing stock solutions of poorly characterized or novel compounds, such as Cissampareine, for which specific handling instructions may not be readily available. The protocol outlines a systematic approach to solvent selection, solubility determination, stock solution preparation, and storage.
Introduction
The biological activity of a compound in cell culture is highly dependent on its concentration in the culture medium. Inaccurate concentrations due to poor solubility, degradation, or improper storage of stock solutions can lead to misleading results. Therefore, a standardized and well-documented procedure for preparing stock solutions is essential. This protocol provides a framework for researchers to establish a reliable method for preparing stock solutions of novel compounds.
Solvent Selection and Solubility Testing
The choice of solvent is the first and most critical step in preparing a stock solution. The ideal solvent should dissolve the compound at a high concentration, be non-toxic to the cells at the final working concentration, and not interfere with the experimental assay.
Table 1: Common Solvents for Cell Culture Applications
| Solvent | Properties and Considerations | Typical Final Concentration in Media |
| Dimethyl sulfoxide (B87167) (DMSO) | A universal solvent for many nonpolar and polar compounds. Can have biological effects and induce cytotoxicity at higher concentrations.[1][2][3][4] It is recommended to keep the final concentration in culture medium as low as possible.[1][2] | < 0.1% (v/v) |
| Ethanol | A good solvent for many organic compounds. Can also be cytotoxic and have immunomodulatory effects.[2] | < 0.1% (v/v) |
| Water (Sterile, Cell Culture Grade) | The most biocompatible solvent. However, many organic compounds have low aqueous solubility. | N/A |
| 1 N HCl or 1 N NaOH | Used to dissolve acidic or basic compounds, respectively. The pH of the stock solution should be neutralized before adding to the cell culture medium.[5] | Dependent on buffering capacity of the media |
| Propylene glycol (PG) | A less common but useful solvent for some compounds.[1] | < 0.5% (v/v) |
Experimental Protocol: Solubility Testing
This protocol describes a method to determine the approximate solubility of a new compound in various solvents.
Materials:
-
Novel compound (e.g., this compound)
-
Selection of solvents (e.g., DMSO, Ethanol, Sterile Water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Micro-pipettes
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To each tube, add a small, precise volume of a different solvent (e.g., 100 µL). This will create a high initial concentration (e.g., 10 mg/mL).
-
Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solutions for any undissolved particles. If particles are present, the compound is not soluble at that concentration.
-
If the compound has dissolved, add another small, precise volume of the solvent to dilute the solution and continue to assess solubility at lower concentrations.
-
The highest concentration at which the compound remains fully dissolved is its approximate solubility in that solvent.
-
It is crucial to also test the solubility of the stock solution in your cell culture medium. A high concentration stock in an organic solvent may precipitate when diluted in the aqueous environment of the medium.
Preparation of a High-Concentration Stock Solution
Once a suitable solvent has been identified, a high-concentration stock solution can be prepared. It is common practice to prepare a stock solution at a concentration that is 100x to 1000x the final desired concentration in the cell culture medium.[5]
Table 2: Protocol for Preparing a 1000x Stock Solution
| Step | Procedure | Key Considerations |
| 1. Calculation | Calculate the mass of the compound required to achieve the desired stock concentration and volume. Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) | Ensure accurate molecular weight of the compound. |
| 2. Weighing | Accurately weigh the calculated mass of the compound using an analytical balance. | Use a sterile weighing boat or paper. |
| 3. Dissolution | Transfer the weighed compound to a sterile, appropriate-sized tube or vial. Add the selected solvent to the desired final volume.[6] | Add the solvent incrementally and vortex to ensure complete dissolution.[5] |
| 4. Sterilization | Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.[7][8] | This step is critical to prevent microbial contamination of cell cultures. Ensure the filter is compatible with the solvent used. |
| 5. Aliquoting | Aliquot the sterile stock solution into smaller, single-use volumes. | This minimizes freeze-thaw cycles which can degrade the compound and reduces the risk of contamination of the entire stock.[8][9] |
| 6. Labeling | Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and preparer's initials.[5] | Proper labeling is essential for traceability and reproducibility. |
Storage and Stability
The stability of the stock solution is critical for obtaining consistent results over time.
Table 3: General Storage Recommendations
| Storage Condition | Temperature | Considerations |
| Short-term | 4°C | Suitable for solutions that are used within a few days to a week. Some compounds may be less stable at this temperature.[9] |
| Long-term | -20°C or -80°C | Recommended for most stock solutions to maintain stability over several months.[5][7][8][9][10] Protect from light by using amber tubes or wrapping in foil.[5] |
Experimental Protocol: Stability Assessment (Simplified)
A simple stability test can be performed to ensure the compound remains active over time.
Materials:
-
Aliquots of the prepared stock solution
-
A reliable bioassay to measure the compound's activity
-
Cell culture reagents
Procedure:
-
Thaw one aliquot of the stock solution and test its activity in your established bioassay. This will serve as your baseline (Time 0).
-
Store the remaining aliquots at the desired storage condition (e.g., -20°C).
-
At regular intervals (e.g., 1, 3, 6 months), thaw a new aliquot and repeat the bioassay.
-
Compare the activity of the stored aliquots to the baseline. A significant decrease in activity indicates degradation of the compound.
Visualizations
Caption: Workflow for preparing a novel compound stock solution.
Caption: A generic signaling pathway potentially modulated by a novel compound.
Conclusion
A systematic and well-documented approach to preparing stock solutions is paramount for the reliability and reproducibility of in vitro studies. By carefully selecting solvents, determining solubility, and adhering to best practices for preparation and storage, researchers can have confidence in the concentrations of novel compounds used in their experiments. The general protocols provided herein offer a solid foundation for working with new chemical entities in a cell culture setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergistic Anticancer Effects of Cissampareine in Combination with Chemotherapeutics
Disclaimer: As of the latest literature review, specific studies detailing the synergistic effects, quantitative data, and established protocols for the use of Cissampareine in combination with other chemotherapeutics are limited. The following application notes and protocols are presented as a generalized guide for researchers to design and conduct their own investigations into the potential of this compound as a combination therapy agent. The experimental values and pathways described herein are illustrative and should be determined empirically for specific cancer models.
I. Application Notes
Introduction to this compound and Rationale for Combination Therapy
This compound is a bisbenzylisoquinoline alkaloid isolated from the plant Cissampelos pareira, which has been traditionally used in medicine for various ailments.[1][2] Preclinical studies have indicated that extracts of Cissampelos pareira and its isolated compounds possess cytotoxic and anticancer properties.[3][4][5] The complex nature of cancer often necessitates multi-pronged therapeutic approaches. Combination chemotherapy, the use of multiple anticancer agents, is a cornerstone of modern oncology.[6] The primary goals of combination therapy are to enhance therapeutic efficacy, overcome or delay the development of drug resistance, and reduce dose-limiting toxicities of individual agents.[6]
The exploration of natural compounds, such as this compound, in combination with established chemotherapeutic drugs like cisplatin (B142131), doxorubicin, and paclitaxel, is a promising area of research.[7] Natural products may act synergistically with conventional drugs through various mechanisms, including modulation of drug metabolism, inhibition of drug efflux pumps, enhancement of apoptosis, and targeting of distinct signaling pathways. These notes provide a framework for investigating the potential synergistic interactions between this compound and other chemotherapeutic agents.
Potential Synergistic Interactions and Mechanisms
While specific data for this compound is not yet available, a natural compound in combination with a chemotherapeutic agent such as cisplatin could potentially exhibit synergy through several mechanisms:
-
Enhanced Apoptosis: this compound may lower the threshold for apoptosis induction by cisplatin, leading to a greater cancer cell kill rate.
-
Inhibition of Drug Resistance Mechanisms: It could potentially inhibit efflux pumps that are responsible for cisplatin resistance.
-
Modulation of Signaling Pathways: The combination may lead to a more profound inhibition of cancer cell proliferation and survival pathways.
Data Presentation: Illustrative Quantitative Data
For effective evaluation of a drug combination, it is crucial to present the quantitative data in a structured manner. The following table provides a hypothetical example of how to summarize the results of a cell viability assay for this compound in combination with Cisplatin on a cancer cell line (e.g., A549 human lung carcinoma).
Table 1: Hypothetical IC50 Values and Combination Index (CI) for this compound and Cisplatin in A549 Cells
| Treatment Group | IC50 (µM) | Combination Index (CI)* | Interpretation |
| This compound alone | 15.2 | N/A | - |
| Cisplatin alone | 5.8 | N/A | - |
| This compound + Cisplatin (1:1 ratio) | This compound: 3.1Cisplatin: 1.2 | 0.41 | Synergism |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
II. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a selected chemotherapeutic agent, both alone and in combination.
a. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin in a suitable solvent)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For single-agent treatments, add the diluted compounds to the respective wells.
-
For combination treatments, add the diluted compounds in a fixed ratio (e.g., 1:1, 1:2) to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Determination of Synergy (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.
a. Calculation: The CI is calculated using software such as CompuSyn or CalcuSyn, which are based on the following equation for mutually exclusive drugs:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 that produce x effect (e.g., 50% inhibition) when used alone, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 that produce the same x effect when used in combination.
b. Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination.
a. Materials:
-
Cancer cells treated as in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
b. Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
III. Visualizations
Caption: A generalized workflow for in vitro evaluation of drug synergy.
References
- 1. A Review of the Phytochemistry, Pharmacology, and Traditional Applications of Cissampelos Pareira [ijraset.com]
- 2. dipterajournal.com [dipterajournal.com]
- 3. Phytochemical Screening and In Vitro Antioxidant and Anticancer Evaluation of Stem and Leaf Extracts of Cissampelos pareira L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Polyhydroxylated Oleanane Triterpenoids from Cissampelos pareira var. hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cissampareine Solubility
Frequently Asked Questions (FAQs)
Q1: Why is my Cissampareine not dissolving properly in DMSO?
A1: Several factors can contribute to poor solubility of this compound in DMSO. These include:
-
Compound Purity and Form: The purity of the this compound sample can affect its solubility. Additionally, the compound may exist in different polymorphic or amorphous forms, each with its own solubility characteristics.[1]
-
Solvent Quality: The purity of the DMSO is crucial. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] Water contamination can significantly decrease the solubility of hydrophobic compounds.
-
Temperature: Solubility is temperature-dependent. Dissolving this compound at room temperature may not be sufficient to achieve the desired concentration.[5]
-
Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the saturation point of this compound in DMSO.
-
Particle Size: The particle size of the solid this compound can influence the dissolution rate.[1][6][7] Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution process.[1][6][7]
Q2: What is the recommended starting procedure for dissolving this compound in DMSO?
A2: For a starting point, it is advisable to begin with a lower concentration and gradually increase it. A general recommendation for preparing stock solutions of poorly soluble compounds is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO before diluting it with an aqueous buffer.[8][9]
Q3: Can I heat the DMSO to improve this compound solubility?
A3: Yes, gentle heating can often improve the solubility of compounds.[5] However, it is critical to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a short duration.[2] Always check for any visible signs of degradation, such as a color change.
Q4: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture media. What should I do?
A4: This is a common issue when a compound that is soluble in an organic solvent is introduced into an aqueous environment.[10] The key is that the final concentration of DMSO in your culture medium should be as low as possible to avoid solvent-induced precipitation and cellular toxicity.[11][12] To address this, you can try the following:
-
Optimize the final DMSO concentration: Determine the highest percentage of DMSO your cells can tolerate without adverse effects.[10] Then, prepare your this compound stock solution at a concentration that allows you to achieve your desired final concentration of this compound while keeping the DMSO concentration within the tolerated range.
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, try adding it to a smaller volume of media first and then serially diluting it.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant or co-solvent to the culture medium can help to maintain the solubility of the compound.[6][13]
Q5: How should I store my this compound-DMSO stock solution?
A5: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store at low temperatures: Generally, storing stock solutions at -20°C or -80°C is recommended to minimize degradation.[14]
-
Protect from light: Some compounds are light-sensitive. Storing vials in the dark or wrapped in aluminum foil can prevent photodegradation.[14]
-
Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.[14]
-
Use airtight containers: To prevent the absorption of moisture by the hygroscopic DMSO, use vials with tight-fitting caps.[2][3]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO at room temperature.
| Possible Cause | Troubleshooting Step |
| Insufficient Sonication/Vortexing | Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, use a sonicator bath for 5-10 minutes. |
| High Target Concentration | Try preparing a more dilute stock solution. |
| Poor Solvent Quality | Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[2] |
| Large Particle Size | If possible and without introducing contaminants, gently grind the this compound powder to a finer consistency before attempting to dissolve.[6][7] |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37°C) for a short period. Be cautious of potential compound degradation with excessive heat.[2] |
Issue 2: this compound-DMSO solution appears cloudy or has visible precipitate after a period of storage.
| Possible Cause | Troubleshooting Step |
| Precipitation due to Saturation | The storage temperature may be too low, causing the compound to fall out of solution. Try gently warming the solution to redissolve the precipitate before use. |
| Moisture Absorption | The DMSO may have absorbed water from the atmosphere during storage or handling, reducing its solvating power for this compound. Ensure vials are tightly sealed. |
| Compound Degradation | The cloudiness could be due to the formation of insoluble degradation products. It is advisable to prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing.
-
-
Sterilization (Optional): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected, airtight vials and store at -20°C or -80°C.
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Decision tree for addressing precipitation issues.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. researchgate.net [researchgate.net]
Cissampareine Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cissampareine in cell culture media. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a cytotoxic alkaloid derived from the plant Cissampelos pareira. Its primary known activity is its ability to induce cell death, making it a compound of interest in cancer research.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] The stock solution can then be diluted to the desired final concentration in the cell culture medium. To minimize solvent cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.5%.[1]
Q3: How stable is this compound in aqueous solutions and cell culture media?
Q4: What are the potential degradation products of this compound in cell culture?
Specific degradation products of this compound in cell culture media have not been extensively characterized in publicly available literature. Degradation could potentially occur through hydrolysis or oxidation of its functional groups. Identifying degradation products would require analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results with this compound.
-
Possible Cause 1: Degradation of this compound in cell culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For longer-term assays, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). To assess stability directly, you can incubate this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) for various durations and then analyze the remaining concentration using HPLC.[4]
-
-
Possible Cause 2: Precipitation of this compound in the culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure that the final concentration of the solvent (e.g., DMSO) is not causing the compound to fall out of solution. If precipitation is observed, consider lowering the final concentration of this compound or using a different solvent for the stock solution.
-
-
Possible Cause 3: Variability in cell seeding density.
-
Solution: Ensure consistent cell seeding densities across all wells and experiments. The cytotoxic effect of a compound, measured by its IC50 value, can be influenced by the initial number of cells.[5]
-
Problem 2: High background cytotoxicity in control wells (vehicle control).
-
Possible Cause: Toxicity of the solvent used for the stock solution.
-
Solution: Determine the maximum concentration of the solvent (e.g., DMSO) that your specific cell line can tolerate without significant loss of viability. This is typically done by treating cells with a range of solvent concentrations. Keep the final solvent concentration in all experimental wells, including the vehicle control, constant and below this toxic threshold.
-
Problem 3: Difficulty in reproducing published IC50 values for this compound.
-
Possible Cause 1: Differences in experimental conditions.
-
Solution: The half-maximal inhibitory concentration (IC50) of a compound can vary significantly between different cell lines and even with the same cell line under different experimental conditions.[5][6][7] Factors such as the duration of compound exposure, the cell seeding density, and the specific cell viability assay used can all impact the calculated IC50 value.[5][6] Carefully replicate the experimental conditions of the original study as closely as possible.
-
-
Possible Cause 2: Cell line authenticity and passage number.
-
Solution: Ensure that the cell line you are using is authentic and has not been misidentified or cross-contaminated. Use cells with a low passage number, as prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolving: In a sterile microcentrifuge tube, dissolve the weighed this compound in a minimal amount of high-purity, sterile-filtered DMSO (or another suitable solvent) to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).[1]
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC-UV
-
Preparation of this compound-Spiked Medium: Prepare a solution of this compound in the cell culture medium of interest (e.g., DMEM or RPMI-1640) at the desired final concentration.
-
Incubation: Incubate the this compound-spiked medium in a cell culture incubator (37°C, 5% CO2) in a sterile, sealed container.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Preparation: Prepare the collected samples for HPLC analysis. This may involve protein precipitation (if serum is present in the medium) by adding a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
HPLC Analysis: Analyze the supernatant using a validated reverse-phase HPLC-UV method.[8][9][10]
-
Column: A C18 column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0. This will allow for the determination of the percentage of this compound remaining over time and calculation of its half-life in the medium.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathways Affected by this compound
Based on its cytotoxic nature, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. While direct experimental evidence for this compound is limited, the following pathways are plausible targets.
Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential induction of the intrinsic apoptosis pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for determining the cytotoxicity of this compound.
Quantitative Data Summary
Due to the limited availability of published stability data for this compound in cell culture media, a quantitative summary table cannot be provided at this time. Researchers are strongly encouraged to perform stability assessments under their specific experimental conditions.
However, based on general knowledge of small molecule behavior in cell culture, the following table provides a hypothetical framework for presenting such data once it becomes available.
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 90% | 92% |
| 24 | 75% | 80% |
| 48 | 55% | 65% |
| 72 | 40% | 50% |
Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring the in vitro enzyme-mediated degradation of degradable poly(ester amide) for controlled drug delivery by LC-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrin degradation products. A review of structures found in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cissampareine IC50 Variability
Welcome to the technical support center for Cissampareine. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experimentation, with a focus on understanding and mitigating IC50 variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound IC50 values. What are the potential causes?
A1: IC50 variability for natural compounds like this compound is a common issue and can stem from several factors. These can be broadly categorized into three areas:
-
Compound-Related Issues:
-
Purity and Integrity: The purity of your this compound sample is critical. Impurities or degradation products can have their own biological activity, leading to inconsistent results.[1]
-
Solubility: this compound, like many natural alkaloids, may have poor aqueous solubility. Precipitation of the compound in your stock solution or in the cell culture medium will lead to a lower effective concentration and thus a higher apparent IC50.
-
Stability: The stability of this compound in your solvent (e.g., DMSO) and in the cell culture medium over the course of the experiment can affect its potency. Degradation will lead to a decrease in the active concentration.
-
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health and Seeding Density: The health of your cells at the time of treatment is paramount. Variations in cell seeding density can significantly impact IC50 values.
-
Cell Line Specific Signaling: Different cancer cell lines have unique genetic backgrounds and signaling pathway dependencies. As a bisbenzylisoquinoline alkaloid, this compound likely affects multiple pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[2][3][4][5] The specific activity of these pathways in your chosen cell line will influence its sensitivity to this compound.
-
-
Assay-Related Parameters:
-
Choice of Cytotoxicity Assay: Different assays measure different endpoints (e.g., metabolic activity, membrane integrity). The choice of assay (e.g., MTT, alamarBlue, LDH) can yield different IC50 values.
-
Incubation Time: The duration of drug exposure can significantly alter the IC50.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability. Variations in serum concentration between experiments can lead to variability.[1]
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
-
Q2: What is the likely mechanism of action for this compound, and how does this relate to IC50 variability?
A2: While direct studies on this compound's mechanism of action are limited, as a bisbenzylisoquinoline alkaloid, it is expected to share mechanisms with related compounds like tetrandrine (B1684364) and berbamine. These compounds are known to have broad-spectrum anticancer activity by modulating multiple signaling pathways.[2][3][4][5][6][7][8][9][10][11][12]
The variability in IC50 values across different cell lines can be attributed to the differential importance of these pathways in each cell line's survival and proliferation. For instance, a cell line that is highly dependent on the PI3K/Akt pathway may be more sensitive to this compound if it is a potent inhibitor of this pathway.
Below is a diagram illustrating the potential signaling pathways affected by bisbenzylisoquinoline alkaloids.
Caption: Potential signaling pathways modulated by this compound.
Q3: How can I improve the solubility of this compound for my in vitro assays?
A3: Improving the solubility of hydrophobic compounds like this compound is crucial for obtaining reliable IC50 data. Here are some strategies:
-
Stock Solution Preparation:
-
Use a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[13]
-
-
Dilution into Culture Medium:
-
When diluting the DMSO stock into your aqueous cell culture medium, do so in a stepwise manner and with vigorous mixing to avoid precipitation.
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Formulation Strategies (Advanced):
-
For persistent solubility issues, consider the use of solubilizing agents or drug delivery systems, although this will require careful validation to ensure the vehicle itself does not affect cell viability.
-
Q4: Which cytotoxicity assay is best for determining the IC50 of this compound?
A4: The "best" assay depends on your experimental goals and the anticipated mechanism of action of this compound. It is often advisable to use more than one type of assay to confirm your findings.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[14][15][16][17] | Well-established, cost-effective, high-throughput. | Can be affected by changes in cellular metabolism that are not directly related to cell death. The insoluble formazan (B1609692) product in the MTT assay requires a solubilization step. |
| alamarBlue™ (Resazurin) | Measures metabolic activity via the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) in viable cells. | Non-toxic to cells, allowing for kinetic monitoring.[18][19][20][21] Highly sensitive. | Can be affected by changes in the cellular redox state. |
| LDH Release | Measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity (i.e., dead or dying cells).[22][23][24][25][26] | Directly measures cell death. | Less sensitive for early apoptotic events where the membrane is still intact. |
Troubleshooting Guides
Guide 1: Investigating High IC50 Variability
This guide provides a systematic approach to identifying the source of variability in your this compound IC50 measurements.
Caption: A workflow for troubleshooting this compound IC50 variability.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for determining the IC50 of natural compounds like this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for your cell line)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock in serum-free medium to achieve 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
Protocol 2: alamarBlue™ (Resazurin) Cell Viability Assay
Materials:
-
This compound
-
DMSO (cell culture grade)
-
alamarBlue™ reagent
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
alamarBlue™ Addition and Incubation:
-
After the desired treatment period, add 1/10th volume of alamarBlue™ reagent to each well (e.g., 10 µL for a 100 µL final volume).
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time can be extended for cells with lower metabolic activity.
-
-
Data Acquisition:
-
Measure fluorescence with excitation at 540-570 nm and emission at 580-610 nm.
-
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
This compound
-
DMSO (cell culture grade)
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include the following controls as per the kit's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer)
-
Culture medium background
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol (usually around 30 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
By systematically addressing the factors outlined in this technical support center, researchers can improve the consistency and reliability of their this compound IC50 data, leading to a more accurate understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scribd.com [scribd.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. 3hbiomedical.com [3hbiomedical.com]
- 26. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Cissampareine Handling in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Cissampareine in aqueous solutions. This compound is a bisbenzylisoquinoline alkaloid with known cytotoxic properties.[1] Like many complex organic molecules, it exhibits poor water solubility, which can lead to precipitation during experimental procedures.[2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful preparation and use of this compound solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous environments.
My this compound precipitated out of solution. What went wrong?
Precipitation of this compound can be attributed to several factors:
-
pH of the Solution: As an alkaloid, the solubility of this compound is highly dependent on the pH of the medium.[2] It is generally more soluble in acidic conditions where it can form a protonated, more soluble salt. In neutral or alkaline solutions, it is more likely to be in its less soluble, unionized form.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit under the given conditions.
-
Temperature: Temperature can influence solubility. While for many compounds solubility increases with temperature, this is not always the case, and sudden temperature changes can cause precipitation.[4]
-
Solvent Choice: Purely aqueous solutions may not be suitable for dissolving this compound, especially at higher concentrations. The use of co-solvents is often necessary.
-
Impurities: The presence of impurities can sometimes act as nucleation sites, initiating precipitation.
How can I increase the solubility of this compound in my aqueous solution?
Several methods can be employed to enhance the solubility of poorly soluble drugs like this compound:[3]
-
pH Adjustment: Lowering the pH of the solution by adding a small amount of a suitable acid (e.g., hydrochloric acid, citric acid) can significantly increase the solubility of this compound by forming a more soluble salt.[2]
-
Use of Co-solvents: Incorporating organic co-solvents such as ethanol, DMSO (dimethyl sulfoxide), or PEG 400 (polyethylene glycol 400) can help to dissolve this compound before further dilution in an aqueous buffer.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic this compound molecules.[2]
-
Particle Size Reduction: While more relevant for solid dosage forms, using a this compound powder with a smaller particle size can increase the dissolution rate.[2][3][4]
At what pH should I prepare my this compound solution?
For alkaloidal salts, a more acidic pH generally leads to higher solubility.[2] It is recommended to start with a slightly acidic buffer (e.g., pH 4-6) and adjust as needed. The optimal pH will depend on the required concentration and the specific experimental conditions. It is crucial to check the pH of the final solution after dissolving the this compound, as the compound itself can alter the pH.
Can I heat the solution to dissolve the this compound?
Gentle heating can sometimes aid in dissolution.[4] However, it is important to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to conduct preliminary stability studies to determine the effect of temperature on your specific this compound formulation.
I am still seeing precipitation even after trying the above methods. What else can I do?
If precipitation persists, consider the following:
-
Filtration: After attempting to dissolve the this compound, filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates. This will ensure you are working with a saturated, clear solution.
-
Freshly Prepared Solutions: this compound solutions may not be stable over long periods. It is best to prepare solutions fresh before each experiment.
-
Check for Contamination: Ensure all glassware and reagents are clean and free of contaminants that could trigger precipitation.
Quantitative Data Summary
Table 1: General Influence of Physicochemical Parameters on Solubility
| Parameter | General Effect on Solubility of Alkaloids | Considerations |
| pH | Increased solubility at lower (acidic) pH.[2] | The pKa of the compound is a critical factor.[4] |
| Temperature | Generally increases solubility, but can also lead to degradation.[4] | The effect is compound-specific and should be tested. |
| Particle Size | Smaller particle size increases the rate of dissolution.[2][3][4] | Important for the initial dissolution of the solid compound. |
| Co-solvents | Can significantly increase solubility. | The choice of co-solvent depends on experimental compatibility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. The exact volume will depend on the desired final concentration, but it is best to start with a minimal amount to create a concentrated stock.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the compound does not fully dissolve, you can gently warm the solution (e.g., in a 37°C water bath) for a short period. Sonication can also be used to aid dissolution.
-
Once the this compound is completely dissolved in DMSO, you can slowly add the aqueous buffer to the desired final volume while vortexing. Be aware that adding the aqueous phase too quickly can sometimes cause precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing this compound precipitation.
Caption: Factors contributing to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Cissampareine and MTT Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the MTT assay when using cissampareine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a bisbenzylisoquinoline alkaloid derived from plants of the Cissampelos genus, such as Cissampelos pareira.[1][2] It has been investigated for its potential cytotoxic and anticancer properties.[1][2][3]
Q2: What is the principle of the MTT assay?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[4][5][6] In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[5][7][8] The formazan crystals are then dissolved in a solvent, and the absorbance of the resulting colored solution is measured, which is proportional to the number of metabolically active cells.[4][5]
Q3: Can this compound interfere with the MTT assay?
A3: While no specific studies directly document interference of purified this compound with the MTT assay, it is plausible. Plant-derived compounds, including alkaloids, have been reported to interfere with the MTT assay.[9][10] Interference can occur if the compound is colored, has reducing properties, or affects mitochondrial function in a way that is not directly related to cytotoxicity.[7][11][12]
Q4: What are the general mechanisms of compound interference in the MTT assay?
A4: Interference can occur through several mechanisms:
-
Chemical Reduction of MTT: Some compounds can directly reduce MTT to formazan in the absence of viable cells, leading to a false-positive signal for cell viability.[9][11] This is common with compounds containing thiol groups or other reducing agents.[11]
-
Optical Interference: Colored compounds can absorb light at the same wavelength as the formazan product (typically 570 nm), leading to artificially high absorbance readings.[7]
-
Interaction with Formazan Crystals: Some compounds may inhibit the proper formation or dissolution of formazan crystals, affecting the final absorbance reading.[4][8]
-
Alteration of Cellular Metabolism: Test compounds might alter mitochondrial reductase activity without causing cell death, leading to an over- or underestimation of cell viability.[12]
Troubleshooting Guide
If you suspect this compound is interfering with your MTT assay, follow these troubleshooting steps.
Issue 1: High background absorbance in control wells (no cells).
-
Possible Cause: this compound may be directly reducing the MTT reagent or the compound itself is colored.
-
Troubleshooting Steps:
-
No-Cell Control: Prepare control wells containing culture medium and this compound at the same concentrations used in the experiment, but without cells. Add the MTT reagent and solubilization buffer as you would for the experimental wells.
-
Measure Absorbance: Read the absorbance of these no-cell control wells.
-
Data Correction: If there is significant absorbance in the no-cell controls, subtract this background reading from the absorbance of your experimental wells.
-
Issue 2: Inconsistent or unexpected dose-response curve.
-
Possible Cause: Complex interactions between this compound, the cells, and the MTT reagent.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the solubilization buffer, examine the wells under a microscope. Look for differences in formazan crystal morphology or color between treated and untreated cells.
-
Alternative Assays: Consider using an alternative cell viability assay that works on a different principle.
-
Example of Data Correction for Background Absorbance
| This compound Conc. (µM) | Absorbance (with cells) | Absorbance (no-cell control) | Corrected Absorbance |
| 0 (Control) | 1.20 | 0.05 | 1.15 |
| 10 | 0.95 | 0.10 | 0.85 |
| 50 | 0.60 | 0.15 | 0.45 |
| 100 | 0.40 | 0.20 | 0.20 |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells and no-cell control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Alternative Cell Viability Assays
If interference is confirmed, consider these alternative assays:
-
Resazurin (B115843) (AlamarBlue) Assay: This is a fluorescent assay where metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[13][14] It is generally less prone to interference from colored compounds if fluorescence is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.[15]
-
LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cytotoxicity.[16][17]
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable cells (which exclude the dye) from non-viable cells (which take up the blue dye) based on membrane integrity.[14]
Visualizations
MTT Assay Workflow
Caption: A simplified workflow of the MTT cell viability assay.
Potential Interference Pathway of this compound
References
- 1. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Is Your MTT Assay the Right Choice? [promega.com]
- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery-Scilight [ojs.sciltp.com]
- 17. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Cissampareine Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cissampareine concentration for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Vehicle | This compound, like many bisbenzylisoquinoline alkaloids, has poor aqueous solubility. | - Vehicle Optimization: Test a range of biocompatible solvents and co-solvents. Start with common vehicles like saline, PBS, and solutions containing small percentages of DMSO, ethanol, or Cremophor EL. - Formulation Strategies: Consider formulating this compound as a nanoparticle suspension, liposomal formulation, or in a cyclodextrin-based carrier to improve solubility and bioavailability. - pH Adjustment: Investigate the pH-solubility profile of this compound and adjust the vehicle pH accordingly, ensuring it remains within a physiologically tolerable range. |
| Acute Toxicity or Adverse Events Observed | The administered dose may be too high, approaching or exceeding the Maximum Tolerated Dose (MTD). | - Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the MTD. Start with a low dose and escalate in subsequent cohorts while monitoring for signs of toxicity (e.g., weight loss, behavioral changes, morbidity). - Refine Dosing Schedule: Consider administering the total daily dose in fractions or using a continuous infusion method to reduce peak plasma concentrations and associated toxicity. |
| Lack of Efficacy at Tested Doses | The administered dose may be too low, resulting in sub-therapeutic concentrations at the target site. Bioavailability may be poor. | - Dose Escalation: If no toxicity is observed, cautiously escalate the dose. - Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to determine the plasma concentration-time profile of this compound. This will help to understand if the lack of efficacy is due to poor absorption or rapid clearance. - Alternative Route of Administration: If oral bioavailability is suspected to be low, consider intraperitoneal (IP) or intravenous (IV) administration to ensure systemic exposure.[1][2] |
| High Variability in Experimental Results | Inconsistent formulation, animal handling, or dosing technique. | - Standardize Protocols: Ensure all experimental protocols, including formulation preparation, animal handling, and administration techniques, are standardized and consistently followed. - Homogenize Formulation: If using a suspension, ensure it is thoroughly homogenized before each administration to deliver a consistent dose. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for an in vivo efficacy study with this compound?
A1: Based on available literature, a methanolic extract of Cissampelos pareira, which contains this compound, has been used in mice at doses of 200 and 400 mg/kg body weight for anti-tumor studies.[3] However, for the pure compound, it is crucial to perform a dose-finding study to determine the optimal therapeutic window. We recommend starting with a much lower dose (e.g., 10-25 mg/kg) and escalating based on observed toxicity and efficacy.
Q2: How can I determine the Maximum Tolerated Dose (MTD) of this compound in my animal model?
A2: The MTD is typically determined in a dose escalation study.[4] A common approach is the "3+3 design":
-
Start with a low dose in a cohort of 3 animals.
-
If no dose-limiting toxicities (DLTs) are observed, escalate to the next dose level in a new cohort.
-
If one animal experiences a DLT, expand the cohort to 6 animals.
-
The MTD is defined as the highest dose at which ≤1 of 6 animals experiences a DLT. DLTs can include significant weight loss (>15-20%), severe clinical signs of distress, or specific organ toxicity as determined by histology and blood chemistry.
Q3: What is the expected oral bioavailability of this compound?
Q4: What are the potential mechanisms of action and signaling pathways affected by this compound?
A4: While the specific signaling pathways modulated by this compound are not definitively established, studies on related bisbenzylisoquinoline alkaloids suggest potential involvement of key cancer-related pathways. These may include the PI3K/Akt, MAPK/JNK, and NF-κB signaling pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18] this compound has also been shown to induce apoptosis in cancer cells.[3][19][20] Experimental validation is required to confirm the engagement of these pathways by this compound in your specific model.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice).
-
Dose Formulation: Prepare this compound in an appropriate vehicle. Ensure homogeneity if it is a suspension.
-
Dose Escalation:
-
Start with a cohort of 3 mice at a low dose (e.g., 10 mg/kg).
-
Administer the drug via the intended route of administration (e.g., oral gavage, IP injection).
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and overall health for 14 days.
-
If no DLTs are observed, escalate the dose in a new cohort of 3 mice.
-
If one animal shows a DLT, expand the cohort to 6 animals.
-
Define DLTs prior to the study (e.g., >20% weight loss, persistent lethargy, organ damage confirmed by histopathology).
-
-
Data Analysis: The MTD is the highest dose level at which no more than one out of six animals experiences a DLT.[4]
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into control and treatment groups.
-
Treatment:
-
Administer this compound at one or more doses below the MTD.
-
The control group should receive the vehicle only.
-
Administer treatment for a predefined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Visualizations
Caption: Experimental workflow for optimizing this compound in vivo studies.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress kinases in the modulation of metabolism and energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. med.unc.edu [med.unc.edu]
- 14. mdpi.com [mdpi.com]
- 15. MAPK-JNK Signaling Pathway - Elabscience [elabscience.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. google.com [google.com]
- 19. researchgate.net [researchgate.net]
- 20. Menadione Induced Apoptosis in MKN45 Cells via Down-regulation of Survivin [kjcls.org]
challenges in Cissampareine purification from crude extracts
Welcome to the technical support center for the purification of Cissampareine from crude extracts. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | Incomplete Extraction: The solvent may not be effectively penetrating the plant material. | - Ensure the plant material is finely powdered to increase surface area. - Increase the extraction time or the number of extraction cycles. - Consider using a different solvent system. A hydroalcoholic solvent (e.g., 1:1 ethanol (B145695):water) can be effective for initial extraction.[1] |
| Degradation of this compound: Alkaloids can be sensitive to heat and pH changes. | - Avoid excessive heat during solvent evaporation; use a rotary evaporator at a controlled temperature (e.g., 45°C).[1] - Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can sometimes lead to degradation of certain alkaloids. | |
| Poor Separation During Column Chromatography | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from other co-eluting alkaloids. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various combinations of non-polar and polar solvents. For example, a gradient of methanol (B129727) in chloroform (B151607) is a good starting point.[1] - For TLC, consider solvent systems like Toluene:Acetone:Water (5:15:1) or Chloroform:Methanol (70:20) for initial assessment.[2] - For column chromatography of a chloroform fraction, a step gradient of increasing methanol concentration in chloroform (e.g., starting from 0.5% methanol and gradually increasing) can be effective.[1] |
| Column Overloading: Too much crude extract applied to the column leads to broad, overlapping bands. | - Reduce the amount of crude extract loaded onto the column. A general rule is to load an amount that is 1-5% of the total weight of the stationary phase. | |
| Presence of Structurally Similar Alkaloids: Cissampelos pareira contains several bisbenzylisoquinoline alkaloids that are structurally similar to this compound, making separation challenging.[2][3] | - Use a high-resolution stationary phase (e.g., silica (B1680970) gel with a smaller particle size, 230-400 mesh).[1] - Employ a slow flow rate during column chromatography to improve resolution. - Consider using High-Performance Liquid Chromatography (HPLC) for final purification steps if high purity is required. | |
| Presence of Non-Alkaloidal Impurities | Co-extraction of other phytochemicals: Fats, waxes, tannins, and flavonoids are often co-extracted with alkaloids.[2][4] | - Defatting: Perform a pre-extraction with a non-polar solvent like n-hexane to remove fats and waxes.[1] - Acid-Base Extraction: After initial extraction, dissolve the crude extract in an acidic aqueous solution. Alkaloids will form salts and dissolve in the aqueous phase, while many non-alkaloidal impurities will remain in the organic phase. The aqueous phase can then be basified and re-extracted with an organic solvent to recover the alkaloids. |
| Difficulty Confirming the Presence and Purity of this compound | Lack of a Reference Standard: It can be challenging to identify the correct fraction containing this compound without a standard. | - Use appropriate analytical techniques. TLC with a suitable visualization reagent (e.g., Dragendorff's reagent) can indicate the presence of alkaloids.[5] - High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identification and purity assessment.[1][2] A UPLC-DAD method can be developed for quantification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting this compound from Cissampelos pareira?
A hydroalcoholic solvent, such as a 1:1 mixture of ethanol and water, is a good starting point for the initial percolation extraction at room temperature.[1] This mixture can efficiently extract a broad range of alkaloids, including this compound.
Q2: How can I remove fatty impurities from my crude extract?
After obtaining the initial crude extract, it can be sequentially fractionated with solvents of increasing polarity. An initial wash with n-hexane is effective for removing non-polar impurities like fats and waxes.[1]
Q3: What type of chromatography is most effective for this compound purification?
Silica gel column chromatography is a widely used and effective method for the initial purification of this compound from the crude alkaloid fraction.[1] For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary as a final polishing step.
Q4: What is a suitable mobile phase for column chromatography of this compound?
A gradient elution with an increasing concentration of methanol in chloroform is a commonly used mobile phase for separating alkaloids from a chloroform fraction on a silica gel column.[1] The gradient can be started with a low percentage of methanol (e.g., 0.5%) and gradually increased to enhance separation.
Q5: How can I monitor the separation of this compound during column chromatography?
Thin Layer Chromatography (TLC) is an essential tool for monitoring the fractions collected from the column. By spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., Chloroform:Methanol, 9:1), you can identify the fractions containing this compound (if a reference standard is available) or pool fractions with similar profiles for further analysis. The spots can be visualized under UV light or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.[5]
Q6: My purified this compound appears to be unstable. What can I do?
Alkaloids can be sensitive to light, heat, and extreme pH. Store purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation. For long-term storage, keeping it as a salt (e.g., hydrochloride) can sometimes improve stability.
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound
This protocol describes the initial extraction and fractionation to obtain a crude alkaloid-rich fraction.
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Plant Material Preparation: Air-dry the whole plant of Cissampelos pareira in the shade, then grind it into a coarse powder.
-
Initial Extraction:
-
Macerate the powdered plant material in a 1:1 (v/v) mixture of ethanol and water (e.g., 1 kg of powder in 5 L of solvent) for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude hydroethanolic extract.[1]
-
-
Solvent-Solvent Fractionation:
-
Dissolve the crude extract in distilled water.
-
Perform sequential liquid-liquid extraction in a separatory funnel, starting with n-hexane (to remove non-polar impurities), followed by chloroform, and then n-butanol.[1] For each solvent, perform at least three extractions to ensure complete separation.
-
The chloroform fraction will contain a significant portion of the alkaloids, including this compound.
-
Concentrate the chloroform fraction using a rotary evaporator to obtain the crude chloroform extract.
-
Protocol 2: Column Chromatography Purification of this compound
This protocol details the purification of the crude chloroform extract using silica gel column chromatography.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (230-400 mesh) in a non-polar solvent (e.g., chloroform).[1] The amount of silica gel should be about 20-50 times the weight of the crude extract to be loaded.
-
-
Sample Loading:
-
Dissolve the crude chloroform extract in a minimal amount of chloroform.
-
In a separate flask, take a small amount of silica gel and add the dissolved extract. Mix well and dry the silica gel to obtain a freely flowing powder. This dry-loading method ensures a more uniform application of the sample to the column.
-
Carefully add the sample-adsorbed silica gel to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol. This is known as a step gradient. A suggested gradient could be:
-
100% Chloroform
-
0.5% Methanol in Chloroform
-
1% Methanol in Chloroform
-
2% Methanol in Chloroform
-
Continue increasing the methanol percentage as needed based on TLC monitoring.[1]
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate, develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5), and visualize the spots.
-
Combine the fractions that show a pure spot corresponding to this compound (if a standard is available) or fractions with a major single spot.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Visualizations
References
Technical Support Center: Cissampareine Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cissampareine, a bisbenzylisoquinoline alkaloid with cytotoxic properties. The focus of this guide is to help minimize and identify potential off-target effects in cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the presumed on-target mechanism of action for this compound's cytotoxicity?
A1: this compound belongs to the bisbenzylisoquinoline alkaloid family. Compounds in this class have been shown to induce apoptosis in cancer cells. The presumed on-target mechanism involves the activation of the intrinsic mitochondrial apoptosis pathway, leading to the activation of caspase-3/7 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.
Q2: My cells are showing high levels of toxicity at concentrations where the on-target effect is not expected. What could be the cause?
A2: Unexpectedly high cytotoxicity can be attributed to several factors:
-
Off-Target Effects: this compound, like many natural product-derived compounds, may interact with multiple cellular targets. Bisbenzylisoquinoline alkaloids have been reported to modulate inflammatory signaling pathways, such as NF-κB and TNF-α signaling, which could lead to off-target cytotoxicity in certain cell lines.
-
Cell Line Sensitivity: The IC50 value of a compound can vary significantly between different cell lines due to variations in protein expression, signaling pathway dependencies, and drug metabolism.[1][2]
-
Experimental Error: Issues with compound concentration calculations, cell seeding density, or assay methodology can lead to inaccurate cytotoxicity readings.[1]
Q3: How can I differentiate between on-target and off-target cytotoxic effects?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are several experimental approaches:
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Rescue Experiments: If the on-target is known, overexpressing the target protein or introducing a drug-resistant mutant of the target may rescue the cells from the compound's cytotoxic effects. A lack of rescue suggests off-target activity.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.
-
Phenotypic Comparison: Compare the phenotype induced by this compound to that of a known inhibitor of the presumed target or to the phenotype observed after genetic knockdown (e.g., siRNA or CRISPR) of the target.
-
Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if apoptosis is the expected on-target effect, confirm it using assays for caspase activation, Annexin V staining, and DNA fragmentation.
Q4: What are the essential control experiments to include when working with this compound?
A4: Robust experimental design with appropriate controls is critical. Essential controls include:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized compound known to induce the expected on-target effect (e.g., a known apoptosis inducer).
-
Negative Control (for target validation): In rescue experiments, use an empty vector or a non-targeting siRNA as a negative control.
-
Unstained Controls (for fluorescence-based assays): To account for cellular autofluorescence.
Q5: I am observing inconsistent IC50 values for this compound across different experiments. What could be the reason?
A5: Inconsistent IC50 values are a common issue.[1] Potential causes include:
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Cell Seeding Density: The initial number of cells plated can significantly impact the calculated IC50 value.[1] It is crucial to maintain consistent seeding densities across experiments.
-
Cell Passage Number: As cell lines are passaged, their characteristics can change, potentially altering their sensitivity to a compound. It is recommended to use cells within a defined passage number range.
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Assay Incubation Time: The duration of drug exposure will influence the observed cytotoxicity. Ensure consistent incubation times.
-
Reagent Variability: Batch-to-batch variations in media, serum, or assay reagents can affect results.
Quantitative Data Summary
The following tables summarize representative IC50 values for bisbenzylisoquinoline alkaloids in various cancer cell lines. Note that these values are for compounds structurally related to this compound and are intended to provide a general indication of the cytotoxic potential of this class of molecules.
Table 1: Cytotoxicity of Phaeanthine and Cycleanine in HeLa Cells
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Phaeanthine | HeLa | 24h | 8.11 ± 0.04 |
| Cycleanine | HeLa | 24h | 18.06 ± 0.14 |
Data from Valsan et al. (2022).[3]
Table 2: Cytotoxicity of Cycleanine and Tetrandrine in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Cycleanine | OVCAR-8 | 7 - 14 |
| A2780 | 7 - 14 | |
| OVCAR-4 | 7 - 14 | |
| IGROV-1 | 7 - 14 | |
| Tetrandrine | OVCAR-8 | 7 - 14 |
| A2780 | 7 - 14 | |
| OVCAR-4 | 7 - 14 | |
| IGROV-1 | 7 - 14 |
Data from Adesida et al. (2016).[4]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers (Caspase-3 Cleavage)
Objective: To assess the induction of apoptosis by this compound by detecting cleaved caspase-3.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Hypothetical on-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata [agris.fao.org]
Cissampareine In Vitro Research: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing and troubleshooting the in vitro aggregation of cissampareine, a bisbenzylisoquinoline alkaloid with cytotoxic properties. Due to its chemical nature, this compound can form aggregates in aqueous solutions, leading to experimental artifacts and unreliable data. This guide offers solutions in a direct question-and-answer format to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern for in vitro studies?
This compound is a cytotoxic alkaloid isolated from plants of the Cissampelos genus[1]. Like many complex, lipophilic small molecules, it has a tendency to self-associate in aqueous buffers to form colloidal aggregates, especially at micromolar concentrations[2]. This aggregation is a major concern because it can lead to non-specific inhibition of enzymes and interference with assay technologies, producing results that appear significant but are actually experimental artifacts.[3][4] Such false positives, often termed "promiscuous inhibition," can misdirect research efforts and waste significant resources.[3][4]
Q2: How does compound aggregation lead to false-positive results in bioassays?
Small molecule aggregates, typically ranging from 30 to 400 nm in diameter, can interfere with assays through several mechanisms[2]:
-
Enzyme Sequestration: Aggregates can non-specifically adsorb proteins (enzymes) onto their large surface area, effectively sequestering them from their substrates and causing apparent inhibition.[2]
-
Assay Interference: Colloidal particles can scatter light, absorb at specific wavelengths, or exhibit fluorescence, directly interfering with optical assay readouts.[3]
-
Membrane Disruption: In cell-based assays, aggregates can disrupt cell membranes, leading to non-specific cytotoxicity that can be mistaken for a targeted biological effect.
This behavior is not based on a specific, one-to-one interaction with a biological target's binding site, which is why it is often observed across multiple, unrelated assays.[3]
Q3: What are the common factors that influence the aggregation of compounds like this compound?
Several experimental conditions can promote or inhibit the formation of this compound aggregates:
-
Concentration: Aggregation is highly concentration-dependent. Above a certain threshold, known as the Critical Aggregation Concentration (CAC), the formation of aggregates increases dramatically.[4][5]
-
Buffer Composition: pH, ionic strength, and the presence of specific salts can influence the solubility and aggregation propensity of a compound.[6][7]
-
Solvent: The initial solvent used to dissolve this compound (e.g., DMSO) and its final concentration in the assay buffer are critical. High percentages of organic solvents can maintain solubility, while their dilution in aqueous buffer can trigger aggregation.
-
Incubation Time and Temperature: The kinetics of aggregation can vary. Some compounds aggregate instantly, while others may do so over the course of an experiment. Temperature can also affect both solubility and the kinetics of self-assembly.
Q4: Can I visually identify if this compound is aggregating in my solution?
While severe aggregation may result in a visibly cloudy or hazy solution, many problematic aggregates are colloidal and too small to be seen by the naked eye, leaving the solution appearing clear.[8][9] Therefore, visual inspection is not a reliable method for ruling out aggregation.[8] Biophysical techniques are required for definitive detection.
Troubleshooting Guide
Q5: My bioassay results with this compound are inconsistent or show an unusually steep dose-response curve. What should I do first?
Inconsistent results and steep IC50 curves are classic signs of aggregation-based activity. The first step is to determine if the observed inhibition is authentic or an artifact. A simple and effective counter-screen is to repeat the assay with the inclusion of a non-ionic detergent.
-
Action: Re-run the dose-response experiment with this compound in two parallel setups: one with your standard assay buffer and another with the same buffer containing 0.01% to 0.1% Triton X-100 or Tween-80.[10][11]
-
Expected Outcome: If this compound is acting as an aggregator, its inhibitory activity will be significantly reduced or completely eliminated in the presence of the detergent.[2] The detergent helps to break up the compound aggregates, preventing the non-specific sequestration of the target enzyme.[12] If the IC50 value remains unchanged, the inhibition is less likely to be caused by aggregation.
Q6: I suspect this compound is aggregating. How can I biophysically confirm this?
Dynamic Light Scattering (DLS) is a primary method for directly detecting the presence of particles in a solution and measuring their size.[11][13]
-
Action: Prepare this compound in your exact assay buffer at a concentration where you observe inhibition. Analyze this sample using a DLS instrument.
-
Expected Outcome: A monodisperse solution of a non-aggregating small molecule should show no significant particle population. If this compound is aggregating, DLS will detect particles, typically with hydrodynamic radii in the range of 50-1000 nm.[2][4] This provides direct physical evidence of aggregation under your specific experimental conditions.[11] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Transmission Electron Microscopy (TEM) can also be used for confirmation.[8][9]
Q7: My DLS results confirm aggregation. How can I prevent or reduce it in my assays?
If aggregation is confirmed, modifying the experimental and formulation conditions is necessary. The goal is to find conditions where this compound remains soluble and monomeric while the bioassay remains functional.
-
Action 1: Optimize Buffer Conditions: Systematically vary the pH and ionic strength of your assay buffer to improve compound solubility.[6][[“]]
-
Action 2: Add Excipients: Include stabilizing excipients in your formulation. Co-solvents, polyols, or cyclodextrins can sometimes enhance the solubility of hydrophobic compounds and prevent aggregation.[10][[“]] However, be aware that excipients like cyclodextrins can sometimes reduce the apparent permeability of a compound, creating a trade-off between solubility and bioavailability.[15]
-
Action 3: Lower Compound Concentration: Test this compound at lower concentrations. Aggregation is often problematic only above the CAC.[4] If activity is still observed at concentrations where aggregation does not occur, it is more likely to be a genuine effect.
Data & Methodologies
Table 1: Comparison of Methods to Detect Small Molecule Aggregation
| Method | Principle | Advantages | Limitations |
| Detergent-Based Assay | Measures the attenuation of inhibition in the presence of non-ionic detergents that disrupt aggregates.[2][11] | Simple, functional, can be implemented in most labs with the primary assay. | Some aggregates may not be sensitive to detergents; provides indirect evidence.[8] |
| Dynamic Light Scattering (DLS) | Measures the size of particles in solution by analyzing time-dependent fluctuations in scattered light intensity.[11][13] | Provides direct, physical evidence of aggregates and their size distribution.[11] | Can be sensitive to dust and buffer contaminants; may not be suitable for all buffer types.[16] |
| NMR Spectroscopy | Analyzes the compound's state in solution. Aggregation leads to signal broadening or disappearance.[8] | Highly sensitive to both small and large aggregates; provides detailed structural information. | Requires specialized equipment and expertise; may not be high-throughput.[12] |
| Transmission Electron Microscopy (TEM) | Directly visualizes the morphology and structure of aggregates after sample preparation.[9] | Provides direct visual confirmation and morphological information. | Sample preparation (drying, staining) can introduce artifacts; not a solution-based method. |
| Surface Plasmon Resonance (SPR) | Directly quantifies molecular interactions, allowing differentiation between specific binding and non-specific aggregation.[17] | Highly reliable for distinguishing binding mechanisms. | Typically implemented in a serial format, limiting throughput.[17] |
Table 2: Formulation Strategies to Mitigate this compound Aggregation
| Strategy | Mechanism | Example Application | Key Consideration |
| pH Optimization | Alters the ionization state of the compound to increase its solubility in aqueous buffer.[[“]] | Adjusting buffer pH away from the compound's isoelectric point. | The chosen pH must be compatible with the stability and activity of the target protein/cell. |
| Addition of Detergents | Non-ionic detergents (e.g., Tween-80, Triton X-100) incorporate into or disrupt aggregates below their own CMC.[18] | Including 0.01% Tween-80 in the final assay buffer. | Detergent may interfere with the assay or inhibit the target protein itself. |
| Use of Co-solvents | Organic solvents like ethanol (B145695) or PEG 400 can increase the solubility of hydrophobic compounds.[[“]] | Preparing final dilutions in a buffer containing 5% ethanol. | High concentrations of co-solvents can denature proteins or affect cell viability. |
| Inclusion of Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[10] | Using hydroxypropyl-β-cyclodextrin to formulate this compound. | Can reduce the free fraction of the compound available for binding or cell entry.[15] |
Experimental Protocols
Protocol 1: Detection of Aggregates Using Dynamic Light Scattering (DLS)
This protocol outlines the general steps for using DLS to identify this compound aggregate formation.
-
Sample Preparation:
-
Prepare the assay buffer exactly as it is used in the bioassay (same pH, salts, and additives). Filter the buffer through a 0.1 or 0.22 µm filter to remove any dust or particulate contaminants.[7]
-
Prepare a concentrated stock of this compound in 100% DMSO.
-
Dilute the this compound stock into the filtered assay buffer to the final concentration used in the bioassay (e.g., 10 µM). Ensure the final DMSO concentration is also identical to that in the assay (e.g., 1%).
-
Prepare a "buffer + DMSO" control sample containing the same final concentration of DMSO without the compound.
-
-
Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Thoroughly clean the measurement cuvette with filtered water and ethanol to ensure it is dust-free.[13][19]
-
First, measure the "buffer + DMSO" control. The count rate should be low and stable, indicating the absence of significant particulate matter.[19]
-
Next, carefully pipette the this compound sample into the cuvette, ensuring no bubbles are introduced.
-
Allow the sample to equilibrate to the measurement temperature within the instrument.
-
Perform the DLS measurement. The instrument will collect data on light scattering intensity fluctuations and use an autocorrelation function to calculate particle size.[13]
-
-
Data Analysis:
-
Analyze the size distribution report. The presence of a distinct peak in the 50-1000 nm range is indicative of aggregate formation.
-
Examine the polydispersity index (PDI). A higher PDI suggests a wide range of particle sizes, which is common for compound aggregates.
-
Compare the results to the buffer control, which should not show any significant peaks in this size range.
-
Protocol 2: Detergent-Based Assay for Aggregation-Mediated Inhibition
This protocol confirms if observed enzyme inhibition is due to aggregation.
-
Reagent Preparation:
-
Buffer A (Control): Prepare your standard enzyme assay buffer.
-
Buffer B (Detergent): Prepare the same assay buffer, but supplement it with a non-ionic detergent (e.g., 0.05% v/v Triton X-100).[11] Ensure the detergent is well-dissolved.
-
Prepare serial dilutions of this compound at 2x the final desired concentrations.
-
-
Assay Procedure:
-
Set up two parallel sets of microplates, one for Buffer A and one for Buffer B.
-
In each plate, add the this compound serial dilutions.
-
Add the target enzyme, prepared in the corresponding buffer (A or B), to all wells.
-
Incubate as required by your standard protocol.
-
Initiate the enzymatic reaction by adding the substrate, prepared in the corresponding buffer (A or B).
-
Measure the reaction progress using the appropriate detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration in both Buffer A and Buffer B.
-
Plot the dose-response curves and determine the IC50 values for both conditions.
-
A significant rightward shift (increase) in the IC50 value in Buffer B compared to Buffer A indicates that the inhibition is aggregation-dependent.
-
Visualizations
Logical & Workflow Diagrams
Caption: Workflow for troubleshooting suspected this compound aggregation artifacts.
Caption: Logical diagram of the causes and consequences of this compound aggregation.
Caption: Conceptual pathway showing non-specific inhibition by protein sequestration.
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. nmxresearch.com [nmxresearch.com]
- 9. espace.inrs.ca [espace.inrs.ca]
- 10. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
- 15. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic Light Scattering – an all-purpose guide for the supramolecular chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Cissampareine In Vivo Toxicity Assessment
Disclaimer: Detailed in vivo toxicity studies for isolated Cissampareine are not extensively available in public scientific literature. The information provided below is based on general principles of preclinical toxicology for natural products and available data on extracts of Cissampelos pareira, the plant from which this compound is derived. Researchers should conduct their own dose-finding and toxicity studies for purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected acute toxicity of this compound in animal models?
A1: There is limited specific data for purified this compound. However, studies on 50% aqueous ethanolic and methanolic extracts of Cissampelos pareira suggest low acute toxicity. In mice and rats, oral administration of these extracts at doses up to 2000 mg/kg did not produce mortality or significant changes in behavior.[1][2][3][4] One study noted an LD50 greater than 2000 mg/kg for an ethanolic extract.[3][5] Based on this, this compound itself is anticipated to have low acute toxicity, but this must be confirmed experimentally.
Q2: Are there any known target organs for this compound toxicity?
A2: Subacute toxicity studies of Cissampelos pareira extracts (up to 2000 mg/kg/day for 28 days in rats) did not show any significant gross abnormalities or histopathological changes in major organs.[1][6] Blood chemistry and hematological parameters also remained largely unchanged.[1][6] However, some bisbenzylisoquinoline alkaloids, the class of compounds this compound belongs to, have been associated with potential renal and liver toxicity with irrational use.[7] Therefore, researchers should pay close attention to the liver and kidneys during toxicity assessments.
Q3: What are the common challenges when working with this compound in vivo?
A3: Like many natural alkaloids, this compound may have poor aqueous solubility. This presents a significant challenge for formulation and administration. The selection of an appropriate vehicle is critical to ensure bioavailability and avoid vehicle-induced toxicity, which can confound study results.[8][9][10]
Q4: How should I select a vehicle for administering this compound?
A4: The choice of vehicle depends on the administration route and the compound's solubility. For oral administration of poorly soluble compounds, common vehicles include aqueous solutions of 0.5% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC).[9][11] For compounds requiring a non-aqueous solvent, options like polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), or oils (olive, sesame) can be considered.[9][11] It is crucial to run a vehicle-only control group, as some vehicles, like DMSO, can have inherent toxic effects.[8][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in formulation | Poor solubility in the chosen vehicle. | 1. Attempt gentle heating or sonication to aid dissolution. 2. Test alternative vehicles or co-solvent systems (e.g., PEG 400/water, DMSO/CMC).[8][11] 3. Consider formulation as a suspension if a solution is not feasible. Ensure uniform suspension before each administration. |
| Unexpected mortality or severe adverse events at low doses | 1. Vehicle toxicity. 2. Contamination of the test article. 3. Incorrect dose calculation or administration error. | 1. Review the toxicity profile of your vehicle. Run a vehicle-only control group to isolate its effects.[9][10] 2. Verify the purity of your this compound sample via analytical methods (e.g., HPLC, LC-MS). 3. Double-check all calculations, concentrations, and dosing volumes. |
| No observable adverse effects even at high doses (e.g., >2000 mg/kg) | 1. Low intrinsic toxicity of the compound. 2. Poor absorption/low bioavailability from the chosen route/vehicle. | 1. This may indicate a high safety margin, consistent with studies on C. pareira extracts.[1][12] 2. Conduct pharmacokinetic (PK) studies to correlate dose with systemic exposure. If exposure is low, consider alternative vehicles or routes of administration. |
| High variability in animal responses | 1. Inconsistent formulation (e.g., non-uniform suspension). 2. Animal-related factors (e.g., health status, stress). 3. Inconsistent dosing technique. | 1. Ensure the formulation is homogenous. If it's a suspension, vortex thoroughly before dosing each animal. 2. Ensure animals are properly acclimatized and sourced from a reliable vendor. Minimize environmental stressors. 3. Standardize the administration procedure (e.g., gavage technique) among all personnel. |
Data Presentation: Toxicity of Cissampelos pareira Extracts
Note: This data is for extracts of the plant, not purified this compound. It should be used for guidance only.
Table 1: Acute Oral Toxicity of C. pareira Extracts in Rodents
| Extract Type | Animal Model | Dose (mg/kg) | Observation Period | Results | Reference |
| 50% Aqueous Ethanolic | Mice | 2000 | 14 days | No mortality or behavioral changes | [1] |
| 50% Ethanolic | Rats | 1000 | Not specified | No mortality or signs of toxicity | [13] |
| Ethanolic | Mice | 2000 | 14 days | No behavioral changes; LD50 > 2000 mg/kg | [14] |
Table 2: Sub-acute Oral Toxicity of a 50% Aqueous Ethanolic Extract of C. pareira in Rats
| Parameter | Control Group | 1000 mg/kg/day Group | 2000 mg/kg/day Group | Reference |
| Duration | 28 days | 28 days | 28 days | [1] |
| Mortality | 0% | 0% | 0% | [1] |
| Hematology | No significant changes | No significant changes | No significant changes | [1] |
| Blood Chemistry | No significant changes | No significant changes | No significant changes | [1] |
| Histopathology | No abnormalities observed | No abnormalities observed | No abnormalities observed | [1] |
Experimental Protocols
Protocol: Acute Oral Toxicity Study (General Guideline)
This protocol is a generalized example based on OECD Guideline 425.
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old) or Wistar rats (8-10 weeks old). Acclimatize animals for at least 5 days.
-
Dose Range Finding: Start with a preliminary dose-ranging study to determine the approximate lethal dose.[15][16][17] Administer a range of doses (e.g., 50, 300, 2000 mg/kg) to a small number of animals.
-
Main Study (Limit Test): If no mortality is seen in the dose-ranging study, a limit test at 2000 mg/kg is appropriate.
-
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Prepare the this compound formulation in the selected vehicle.
-
Administer a single oral dose by gavage. Volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
A control group receiving only the vehicle should be included.
-
-
Observations:
-
Monitor animals closely for the first 4 hours for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, tremors, convulsions).
-
Continue observation daily for 14 days.
-
Record body weight changes on Day 0, 7, and 14.
-
-
Endpoint: At day 14, euthanize surviving animals and perform a gross necropsy to examine for pathological changes in organs and tissues.
Visualizations
Experimental Workflow
Caption: Workflow for an acute oral toxicity study.
Potential Toxicity Pathway
As specific toxic pathways for this compound are not well-defined, this diagram illustrates a general pathway for potential drug-induced liver injury, a common concern for novel compounds.
Caption: General pathway for potential hepatotoxicity.
References
- 1. Toxicological screening of traditional medicine Laghupatha (Cissampelos pareira) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijlbpr.com [ijlbpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Phytochemistry, Pharmacology, and Traditional Applications of Cissampelos Pareira [ijraset.com]
- 6. bpasjournals.com [bpasjournals.com]
- 7. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test [journals.library.ualberta.ca]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Estudo Geral [estudogeral.uc.pt]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. bpasjournals.com [bpasjournals.com]
- 13. Evaluation of anti-inflammatory activity of Cissampelos pareira root in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actapharmsci.com [actapharmsci.com]
- 15. criver.com [criver.com]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Validating the Anticancer Mechanism of Cissampareine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed anticancer mechanism of Cissampareine, a bisbenzylisoquinoline alkaloid, with other natural compounds known to target similar cellular pathways. While the precise molecular interactions of this compound are an area of ongoing research, current evidence suggests its efficacy is linked to the induction of apoptosis and modulation of cellular antioxidant pathways. This guide will objectively compare its proposed mechanism with well-documented alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Anticancer Mechanisms
The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) in cancer cells. This is a common mechanism shared by many natural compounds. The comparison below focuses on key signaling pathways implicated in cancer cell survival and proliferation.
Table 1: Comparison of this compound with Other Natural Anticancer Compounds
| Compound | Primary Target Pathway(s) | Reported IC50 Values (Cancer Cell Line) | Key Molecular Effects |
| This compound (from C. pareira extract) | Antioxidant pathways, Apoptosis Induction | 95.5 µg/ml (Dalton's Lymphoma Ascites) | Decreases Superoxide Dismutase (SOD) and Catalase (CAT) activity, reduces lipid peroxidation. |
| Curcumin | NF-κB, STAT3, PI3K/Akt | 10-50 µM (Various cell lines) | Inhibits activation of NF-κB and STAT3, leading to downregulation of anti-apoptotic proteins (e.g., Bcl-2). |
| Resveratrol | Sirtuin-1 (SIRT1), NF-κB, PI3K/Akt | 5-100 µM (Various cell lines) | Activates SIRT1, which can modulate apoptosis. Inhibits NF-κB and PI3K/Akt signaling. |
| Quercetin | PI3K/Akt, MAPK, NF-κB | 20-150 µM (Various cell lines) | Induces apoptosis by inhibiting PI3K/Akt and NF-κB pathways and modulating MAPK signaling. |
Experimental Protocols
The validation of anticancer mechanisms involves a series of well-established in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Curcumin) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Annexin-binding buffer is added, and the cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Proteins
Objective: To detect changes in the expression and activation of key proteins in a signaling pathway.
Methodology:
-
Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways involved in the anticancer effects of this compound and its alternatives.
Figure 1: Proposed mechanism of this compound via oxidative stress-induced apoptosis.
Figure 2: Inhibition of the NF-κB pathway by Curcumin promotes apoptosis.
Figure 3: Quercetin induces apoptosis by inhibiting the PI3K/Akt survival pathway.
Figure 4: A typical experimental workflow to validate the anticancer mechanism of a compound.
Comparative Cytotoxicity Analysis: Cissampareine vs. Paclitaxel in Breast Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel therapeutic agents is paramount in the ongoing battle against breast cancer. This guide provides a comparative overview of the cytotoxic effects of cissampareine, a bisbenzylisoquinoline alkaloid, and paclitaxel (B517696), a widely used chemotherapeutic agent, on breast cancer cells. While extensive data exists for paclitaxel, research on the specific effects of this compound on breast cancer cell lines is limited. This document summarizes the available data, outlines standard experimental protocols for a comparative analysis, and visualizes the known and potential signaling pathways involved.
Due to the current scarcity of direct comparative studies, this guide also serves as a framework for designing and conducting future research to rigorously evaluate the cytotoxic potential of this compound against paclitaxel in the context of breast cancer.
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic effects of this compound and paclitaxel in breast cancer cell lines is hampered by the limited availability of data for this compound. The following tables summarize the existing data for each compound individually.
Table 1: Cytotoxicity of this compound and Cissampelos pareira Extract
| Compound/Extract | Cell Line | Assay | IC50 Value | Source |
| Methanol Extract of Cissampelos pareira (MECP) | Dalton's Lymphoma Ascites (DLA) | MTT | 95.5 µg/ml | [1][2] |
| This compound | Not Specified | Not Specified | Identified as a cytotoxic alkaloid | [2] |
Note: Data on specific breast cancer cell lines for this compound is not currently available in the public domain.
Table 2: Cytotoxicity of Paclitaxel in Various Breast Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Source |
| MCF-7 | MTT | 3.5 µM | [2] |
| MTT | 0.02 µM (mean) | [3] | |
| MDA-MB-231 | MTT | 0.3 µM | [2] |
| MTT | 2.4-5 nM | ||
| SKBR3 | MTT | 4 µM | [2] |
| BT-474 | MTT | 19 nM | [2] |
| 4T1 (murine) | MTT | 3.9 - 250 µM (concentration range tested) | [4] |
Experimental Protocols
To conduct a direct comparative study of the cytotoxicity of this compound and paclitaxel, the following standard experimental protocols can be employed.
Cell Culture
Human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SKBR3 (HER2-positive), should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and paclitaxel (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with this compound and paclitaxel at their respective IC50 concentrations for a predetermined time.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways
The mechanisms by which this compound induces cytotoxicity in breast cancer cells are not yet elucidated. In contrast, the signaling pathways affected by paclitaxel are well-documented.
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This interference with the normal function of the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Potential Signaling Pathways for Investigation
Future studies on this compound should investigate its effects on key signaling pathways implicated in breast cancer cell survival and proliferation, including:
-
Apoptosis Pathways: Intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Regulation: Expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
PI3K/Akt/mTOR Pathway: A critical pathway for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and paclitaxel cytotoxicity.
Signaling Pathway Diagram
Caption: Paclitaxel's known and this compound's hypothetical pathways.
Conclusion and Future Directions
Paclitaxel is a well-established cytotoxic agent against breast cancer cells with a clearly defined mechanism of action. In contrast, while preliminary evidence suggests that this compound and its source plant extract possess cytotoxic properties, their efficacy and mechanism of action specifically in breast cancer remain to be elucidated.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head cytotoxicity assays of this compound and paclitaxel on a panel of breast cancer cell lines representing different subtypes.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound in breast cancer cells.
-
In Vivo Studies: Evaluating the anti-tumor efficacy of this compound in preclinical models of breast cancer.
Such studies are crucial to determine if this compound holds promise as a novel therapeutic agent for breast cancer and to provide a solid foundation for any potential clinical development.
References
- 1. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence of Cissampareine Synergy with Doxorubicin in Vitro Found in Publicly Available Research
A comprehensive review of published scientific literature reveals no direct experimental data on the synergistic effects of cissampareine and the chemotherapeutic agent doxorubicin (B1662922) in in vitro cancer models. While doxorubicin is a widely studied chemotherapy drug, often investigated in combination therapies to enhance its efficacy and overcome resistance, its specific interaction with this compound has not been documented in the accessible scientific domain.
Researchers and drug development professionals are continuously exploring novel compounds to combine with established anticancer drugs like doxorubicin. The goal of such combination therapies is often to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can lead to lower required doses, thereby reducing toxicity and minimizing the development of drug resistance.
Doxorubicin's primary mechanism of action involves intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species, which collectively lead to cancer cell death. Resistance to doxorubicin is a significant clinical challenge and is often mediated by mechanisms such as increased drug efflux from cancer cells, particularly through the action of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.
While there is no specific data on this compound's synergy with doxorubicin, research into other natural compounds has demonstrated the potential to reverse doxorubicin resistance. For instance, some natural products have been shown to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of doxorubicin. The investigation into whether this compound possesses similar properties would require dedicated in vitro studies.
Experimental Workflow for Investigating Synergy
Should researchers wish to investigate the potential synergistic effects of this compound and doxorubicin, a typical experimental workflow would be as follows:
Caption: A typical experimental workflow to assess the synergy between two compounds in vitro.
Potential Signaling Pathways to Investigate
If a synergistic effect were to be explored, a key area of investigation would be the impact of this compound on known doxorubicin resistance pathways. A hypothetical signaling pathway diagram illustrating this concept is presented below:
Caption: A hypothetical pathway of this compound enhancing doxorubicin-induced apoptosis by inhibiting P-gp.
Until such studies are conducted and published, any claims regarding the synergy between this compound and doxorubicin would be speculative. The scientific community relies on rigorous, peer-reviewed experimental data to validate such therapeutic combinations. Therefore, researchers interested in this specific combination are encouraged to perform the necessary in vitro experiments to elucidate the nature of their interaction.
Navigating the Landscape of Cissampareine Cross-Resistance in Cancer Cells: A Comparative Guide
A critical challenge in oncology is the development of drug resistance, a phenomenon where cancer cells lose sensitivity to a therapeutic agent. This guide provides a comparative overview of the potential cross-resistance of cancer cells to Cissampareine, a cytotoxic bisbenzylisoquinoline alkaloid. Due to the limited direct experimental data on this compound resistance, this document synthesizes information on the mechanisms of action of related compounds and general principles of cancer drug resistance to offer a predictive framework for researchers, scientists, and drug development professionals.
This compound belongs to the bisbenzylisoquinoline class of alkaloids, which are known to exhibit cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of action for many compounds in this class is the induction of apoptosis, or programmed cell death.[2][3] Some bisbenzylisoquinoline alkaloids have been shown to activate caspases, key enzymes in the apoptotic cascade, and modulate critical signaling pathways such as NF-κB, MAPK, and Akt.[4][5] Additionally, some cytotoxic alkaloids may induce DNA damage, further contributing to their anti-cancer activity.[3][6]
Given these mechanisms, it is plausible that cancer cells could develop cross-resistance to this compound through various established mechanisms of drug resistance. Understanding these potential pathways is crucial for anticipating and overcoming treatment failure.
Potential Mechanisms of Cross-Resistance to this compound
The development of resistance to chemotherapeutic agents is a multifactorial process.[7] Cancer cells can employ a variety of strategies to evade the cytotoxic effects of drugs, often leading to cross-resistance to other structurally or functionally related compounds.[7] Based on the known actions of similar alkaloids, the following mechanisms are hypothesized to contribute to this compound resistance.
Table 1: Hypothesized Cross-Resistance Mechanisms to this compound
| Resistance Mechanism | Description | Potential Impact on this compound Efficacy | Examples of Affected Drug Classes |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[8] | Reduced intracellular concentration of this compound, leading to decreased cytotoxicity. | Anthracyclines, Vinca Alkaloids, Taxanes[8] |
| Alterations in Drug Target | Mutations or altered expression of the molecular targets of this compound. | Decreased binding affinity of this compound to its target, rendering it less effective. | Tyrosine Kinase Inhibitors, Antimetabolites[8] |
| Enhanced DNA Repair | Upregulation of DNA repair pathways that can counteract drug-induced DNA damage.[9] | Increased repair of any DNA lesions caused by this compound, promoting cell survival. | Platinum-based drugs, Alkylating agents[9] |
| Inhibition of Apoptosis | Dysregulation of apoptotic signaling pathways, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[3] | Cancer cells become resistant to the primary cell death mechanism induced by this compound. | Various chemotherapeutic agents that induce apoptosis. |
| Alterations in Signaling Pathways | Constitutive activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) or downregulation of tumor suppressor pathways (e.g., p53).[4] | Increased cell survival and proliferation signals that counteract the cytotoxic effects of this compound. | Targeted therapies, various cytotoxic drugs. |
Comparative Analysis of Resistant Cancer Cell Lines
While specific data on this compound-resistant cell lines are not available, researchers can draw parallels from cell lines known to be resistant to other cytotoxic agents with similar mechanisms of action.
Table 2: Examples of Cancer Cell Lines with Relevant Resistance Mechanisms
| Cell Line | Cancer Type | Known Resistance Mechanism(s) | Potential for this compound Cross-Resistance |
| MCF-7/ADR | Breast Cancer | Overexpression of P-glycoprotein (MDR1)[8] | High, due to potential efflux of this compound. |
| A549/CIS | Lung Cancer | Enhanced DNA repair, altered apoptosis[9] | Moderate to High, if this compound induces DNA damage or relies on intact apoptotic pathways. |
| HCT116 p53-/- | Colon Cancer | Inactivation of the p53 tumor suppressor pathway. | High, as p53 is a key mediator of apoptosis in response to cellular stress. |
| U87/EGFRvIII | Glioblastoma | Constitutive activation of the PI3K/Akt signaling pathway. | Moderate, as activated survival pathways can counteract drug-induced cytotoxicity. |
Experimental Protocols for Investigating this compound Cross-Resistance
To address the knowledge gap and enable further research, the following section outlines a detailed, generic experimental workflow to investigate cross-resistance to this compound in cancer cell lines.
I. Development of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Expose the cells to gradually increasing concentrations of this compound over a prolonged period (several months). Start with a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.
-
Selection of Resistant Clones: Monitor the cell population for the emergence of resistant clones that can proliferate in the presence of higher this compound concentrations.
-
Clonal Isolation: Isolate single resistant clones using methods such as limiting dilution or single-cell sorting.
-
Characterization of Resistance: Confirm the resistance phenotype by comparing the IC50 of the resistant clones to the parental cell line using a cytotoxicity assay.
II. Characterization of Resistance Mechanisms
-
Cytotoxicity Assays (MTT or CellTiter-Glo®):
-
Seed parental and resistant cells in 96-well plates.
-
Treat with a range of concentrations of this compound and other chemotherapeutic agents for 48-72 hours.
-
Determine cell viability and calculate the IC50 values to assess the degree of resistance and cross-resistance.
-
-
Drug Accumulation/Efflux Assays:
-
Use fluorescent dyes (e.g., Rhodamine 123) that are substrates for ABC transporters.
-
Incubate parental and resistant cells with the fluorescent dye in the presence or absence of known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-gp).
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader to assess drug efflux activity.
-
-
Western Blot Analysis:
-
Prepare protein lysates from parental and resistant cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key resistance-related proteins (e.g., P-gp, Bcl-2, Bax, cleaved caspase-3, phospho-Akt, total-Akt).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining):
-
Treat parental and resistant cells with this compound for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Visualizing Potential Resistance Pathways and Experimental Workflows
To further aid in the conceptualization of this compound resistance, the following diagrams, generated using the DOT language, illustrate potential signaling pathways and a typical experimental workflow.
Caption: Potential mechanisms of this compound resistance in cancer cells.
Caption: Workflow for studying this compound cross-resistance.
References
- 1. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cissampareine's Effect on Non-Cancerous Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cytotoxic effects of a compound on non-cancerous cell lines is a critical step in preclinical development. This guide provides a comparative overview of the available data on Cissampareine, derived from Cissampelos pareira extracts, and its alternatives, Tetrandrine and Berbamine, on various non-cancerous cell lines.
Due to the limited availability of direct studies on the isolated compound this compound, this guide utilizes data from crude extracts of Cissampelos pareira as a proxy. This approach provides valuable preliminary insights, though it is important to note that the observed effects are likely due to a combination of compounds within the extract.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of Cissampelos pareira extracts and the qualitative information for the alternative compounds, Tetrandrine and Berbamine, on several non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%.
| Compound/Extract | Cell Line | Assay | IC50 Value / Observation |
| Cissampelos pareira Ethanolic Leaf Extract | Normal Human Dermal Fibroblasts (NHDF) | MTT | ~434 µg/mL |
| Cissampelos pareira Hexane Stem Extract | Human Embryonic Kidney 293T (HEK293T) | MTT | ≈ 311 µg/mL |
| Cissampelos pareira Ethanolic Extract | Murine Fibroblast (L929) | Not Specified | 90.10 µg/mL |
| Cissampelos pareira Ethanolic Extract | Human Embryonic Kidney 293 (HEK-293) | Not Specified | 81.11 µg/mL |
| Tetrandrine | Human Mammary Epithelial (MCF10A) | Not Specified | Low toxicity observed |
| Tetrandrine | Normal Prostate Epithelial (PWR-1E) | Not Specified | Low toxicity observed |
| Tetrandrine | Human Mammary Epithelial (HBL100) | Not Specified | Less sensitive to treatment |
| Tetrandrine | Normal Human Hepatic (L02) | Not Specified | Less sensitive to treatment |
| Berbamine | Normal Colon Fibroblast (CCD-18Co) | Not Specified | Low toxicity observed |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a fundamental aspect of toxicological screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Test compound (this compound or alternatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in evaluating this compound's effects and the potential cellular pathways it may influence, the following diagrams have been generated using Graphviz.
Cissampareine Target Validation in Specific Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cissampareine and other bisbenzylisoquinoline alkaloids, evaluating their potential as anticancer agents. Due to the limited recent research specifically on this compound, this guide draws comparisons with better-studied compounds in its class, such as tetrandrine (B1684364) and berbamine (B205283), and the conventional chemotherapeutic drug, cisplatin (B142131). The focus is on target validation, mechanisms of action, and the experimental data supporting these findings.
Executive Summary
This compound, a bisbenzylisoquinoline alkaloid isolated from Cissampelos pareira, has demonstrated cytotoxic activity against various cancer cell lines in early studies. However, its specific molecular targets and mechanisms of action in different cancer types remain largely unvalidated in recent literature. In contrast, other bisbenzylisoquinoline alkaloids like tetrandrine and berbamine have been more extensively studied, revealing their involvement in key cancer-related signaling pathways, including the induction of apoptosis and cell cycle arrest. This guide summarizes the available data to aid researchers in evaluating the therapeutic potential of this compound and identifying areas for future investigation.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the reported cytotoxic activities (IC50 values) of this compound extracts and related compounds in various cancer cell lines. It is important to note that the data for Cissampelos pareira extracts may not solely reflect the activity of this compound.
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Methanol Extract of Cissampelos pareira (MECP) | MCF-7 | Breast Cancer | 95.5 µg/ml | [1] |
| Hexane Extract of Cissampelos pareira Stem (CPSH) | MCF-7 | Breast Cancer | > 500 µg/mL | [2] |
| Hexane Extract of Cissampelos pareira Stem (CPSH) | MDA-MB-231 | Breast Cancer | 310.9 ± 4.32 µg/mL | [2][3] |
| Tetrandrine | MDA-MB-231 | Breast Cancer | Not specified, but showed tumor growth inhibition | [4] |
| Berbamine | Huh7 | Liver Cancer | 5.2 µg/mL | [5] |
| Berbamine | MHCC97H | Liver Cancer | 13.7 µg/mL | [5] |
| Berbamine | SNU398 | Liver Cancer | 14.2 µg/mL | [5] |
| Cisplatin | MCF-7 | Breast Cancer | 0.65 µM | [6] |
Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by this compound are not well-documented, the broader class of bisbenzylisoquinoline alkaloids offers insights into its potential mechanisms. These compounds are known to induce apoptosis and cell cycle arrest through various pathways.
Proposed Mechanism of Action for Bisbenzylisoquinoline Alkaloids
Key Signaling Pathways Targeted by Related Compounds:
-
Tetrandrine : Induces apoptosis in human prostate cancer cells through both intrinsic and extrinsic pathways, mediated by ROS generation and JNK1/2 activation.[7] It also inhibits the proliferation of glioma cells by reducing ADAM17, EGFR, and AKT molecules.[8] In colon cancer, it has been shown to induce apoptosis via the Bcl-2/Caspase 3/PARP pathway and cause G1/S phase arrest.[9]
-
Berbamine : Suppresses liver cancer cell proliferation and induces cell death by targeting Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII).[5][10][11] It also preferentially targets liver cancer stem cells.[5]
-
Liensinine, Isoliensinine, and Neferine : These bisbenzylisoquinoline alkaloids exert anticancer activity through enhanced ROS generation, activation of MAP kinases, and subsequent induction of autophagy and apoptotic cell death.[12]
-
Phaeanthine : This bisbenzylisoquinoline alkaloid induces mitochondria-mediated apoptosis in cervical cancer cells and downregulates the PI3K/Akt signaling pathway.[13]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anticancer properties of this compound and related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1x10^4 to 1.5x10^5 cells/well and incubate overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cissampelos pareira extract) for 24-72 hours.[14][15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 550 nm using a microplate reader.[14][16]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[17]
Western Blot for Apoptosis Markers
Objective: To detect the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins, PARP).
Protocol:
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.[18][19][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
In Vivo Antitumor Activity (Dalton's Lymphoma Ascites Model)
Objective: To evaluate the in vivo anticancer efficacy of a compound.
Protocol:
-
Tumor Inoculation: Inject Swiss albino mice intraperitoneally with 1 × 10^6 Dalton's Lymphoma Ascites (DLA) cells.[21][22]
-
Compound Administration: After 24 hours, administer the test compound (e.g., MECP at 200 and 400 mg/kg body weight) or vehicle control daily for a specified period (e.g., 14 days).[1][15]
-
Monitoring: Monitor the mice for changes in body weight, tumor volume, and survival time.[23][24]
-
Parameter Measurement: At the end of the experiment, collect ascitic fluid to measure packed cell volume and viable tumor cell count.[1] Analyze hematological and serum biochemical parameters.[1]
-
Evaluation: Compare the treated groups with the control group to determine the antitumor efficacy.
Conclusion and Future Directions
The available evidence suggests that this compound, as a component of Cissampelos pareira extracts, possesses cytotoxic properties against cancer cells. However, a significant gap exists in the understanding of its specific molecular targets and mechanisms of action. To validate this compound as a potential anticancer therapeutic, future research should focus on:
-
Isolation and Purification: Isolating pure this compound to accurately determine its specific bioactivity and IC50 values in a panel of cancer cell lines.
-
Target Identification: Employing techniques such as proteomics and affinity chromatography to identify the direct molecular targets of this compound.
-
Pathway Analysis: Conducting comprehensive studies to elucidate the specific signaling pathways modulated by this compound in different cancer contexts.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and toxicity of purified this compound in various preclinical cancer models.
By systematically addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this compound and its place within the broader landscape of anticancer alkaloids.
References
- 1. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Screening and In Vitro Antioxidant and Anticancer Evaluation of Stem and Leaf Extracts of Cissampelos pareira L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. bohrium.com [bohrium.com]
- 10. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca(2)(+)/calmodulin-dependent protein kinase II. – CIRM [cirm.ca.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Antiproliferative Activity and Apoptosis Inducing Mechanism of Anthocephalus cadamba on Dalton’s Lymphoma Ascites Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. journals.innovareacademics.in [journals.innovareacademics.in]
- 23. mdpi.com [mdpi.com]
- 24. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cissampareine and Tetrandrine: A Guide for Researchers
This guide provides a detailed comparative analysis of two bisbenzylisoquinoline alkaloids, Cissampareine and Tetrandrine, with a focus on their pharmacological activities, particularly their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Introduction
This compound and Tetrandrine are naturally occurring bisbenzylisoquinoline alkaloids with a range of reported pharmacological activities. While both compounds have been investigated for their therapeutic potential, the extent of available scientific literature varies significantly between them. Tetrandrine has been the subject of numerous studies, providing a clearer understanding of its mechanisms of action and quantitative biological effects. In contrast, specific quantitative data and detailed mechanistic studies on purified this compound are notably limited. This guide aims to present a comprehensive comparison based on the existing evidence, while also highlighting the current knowledge gaps for this compound.
Pharmacological Properties: A Comparative Overview
Both this compound and Tetrandrine are derived from plants of the Menispermaceae family and have been traditionally used in medicine. Their shared structural class as bisbenzylisoquinoline alkaloids results in some overlapping pharmacological properties.
This compound , isolated from Cissampelos pareira, has been reported to be a cytotoxic alkaloid.[1] The crude extracts of Cissampelos pareira have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antipyretic, analgesic, diuretic, and anticancer activities.[2][3] However, it is crucial to note that much of the available data pertains to the entire plant extract rather than the isolated this compound compound.
Tetrandrine , on the other hand, has been extensively studied and exhibits a broad spectrum of biological activities. It is known to possess anti-inflammatory, immunosuppressive, and antihypertensive properties. Furthermore, a significant body of research has focused on its anticancer effects, demonstrating its ability to inhibit cancer cell growth, induce apoptosis, and overcome multidrug resistance.
Quantitative Analysis of Cytotoxicity
A significant disparity in the available literature is evident in the quantitative assessment of the cytotoxic effects of these two compounds.
This compound:
| Extract/Compound | Cell Line | IC50 Value | Citation |
| Methanolic Extract of Cissampelos pariera (MECP) | MCF-7 (Breast Cancer) | 95.5 µg/ml | [3] |
It is important to reiterate that this IC50 value represents the activity of the entire plant extract and not of purified this compound.
Tetrandrine:
In contrast, numerous studies have quantified the cytotoxic effects of Tetrandrine across a range of cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value | Citation |
| SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1 μM | |
| SUM-159 | Breast Cancer | 24.3 ± 2.1 μM | |
| CT26/tk-luc | Colorectal Carcinoma | ~10 µM | |
| HeLa | Cervical Cancer | 8.11 ± 0.04 μM (for Phaeanthine, a related alkaloid) | [4] |
Signaling Pathways
The mechanisms through which these alkaloids exert their cellular effects are mediated by various signaling pathways. The understanding of these pathways is significantly more advanced for Tetrandrine than for this compound.
This compound:
Specific signaling pathways modulated by purified this compound have not been extensively elucidated in the available literature. However, as a bisbenzylisoquinoline alkaloid, it is plausible that its mechanism of action may overlap with that of other members of this class, which are known to modulate key signaling cascades involved in cell survival, proliferation, and apoptosis.
Tetrandrine:
Tetrandrine has been shown to modulate multiple signaling pathways implicated in cancer progression. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Tetrandrine has been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
MAPK/Erk Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Tetrandrine can regulate this pathway to suppress tumor growth.[5]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Tetrandrine can inhibit NF-κB activation, contributing to its anti-inflammatory and anticancer effects.
-
Wnt/β-catenin Pathway: Aberrant Wnt signaling is a hallmark of many cancers. Tetrandrine has been shown to suppress this pathway, thereby inhibiting cancer cell proliferation.[5]
Below is a graphical representation of the known signaling pathways affected by Tetrandrine.
Due to the lack of specific data for this compound, a generalized diagram for the anticancer mechanism of bisbenzylisoquinoline alkaloids is presented below. This may offer a potential framework for this compound's mode of action.
Experimental Protocols
To facilitate further comparative studies, a generalized protocol for a common in vitro cytotoxicity assay is provided below. This can be adapted to directly compare the effects of this compound and Tetrandrine on various cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Objective: To determine the concentration at which this compound and Tetrandrine inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound and Tetrandrine stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Tetrandrine in complete culture medium from the stock solutions. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
The IC50 value can be determined from the dose-response curve as the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and Tetrandrine. While Tetrandrine has been extensively investigated, revealing its multi-faceted anticancer potential through the modulation of key signaling pathways, this compound remains a largely understudied compound. The lack of specific quantitative data and detailed mechanistic studies for purified this compound presents a significant research gap.
Future research should focus on:
-
Isolation and Purification of this compound: To enable the study of the pure compound, eliminating the confounding variables present in crude extracts.
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of purified this compound against a panel of cancer cell lines to quantitatively assess its anticancer potency.
-
Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.
By addressing these research gaps, a more complete and accurate comparison between this compound and Tetrandrine can be established, potentially uncovering a new therapeutic agent for the treatment of cancer.
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Phytochemistry, Pharmacology, and Traditional Applications of Cissampelos Pareira [ijraset.com]
- 3. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cissampelos pareira L.: A review of its traditional uses, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
Cissampareine and the Battle Against Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells is a primary obstacle to successful chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[1] This guide provides a comparative assessment of Cissampareine and related bisbenzylisoquinoline alkaloids in their potential to overcome these resistance pathways, supported by experimental data and detailed methodologies. While direct research on this compound's role in drug resistance is limited, its classification as a bisbenzylisoquinoline alkaloid—a class known for its MDR reversal activities—positions it as a compound of significant interest.[2][3]
Performance Comparison of Bisbenzylisoquinoline Alkaloids in Reversing Multidrug Resistance
The following tables summarize quantitative data on the efficacy of various bisbenzylisoquinoline alkaloids in sensitizing multidrug-resistant cancer cells to standard chemotherapeutic agents. This data provides a benchmark for the potential assessment of this compound.
Table 1: Potentiation of Chemotherapeutic Drug Cytotoxicity by Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | Chemotherapeutic Agent | Concentration of Alkaloid (µM) | Fold Reversal of Resistance | Reference |
| Tetrandrine (B1684364) | HCT15 (P-gp-positive) | Paclitaxel | 3.0 | ~3100 | [4] |
| Fangchinoline | HCT15 (P-gp-positive) | Paclitaxel | 3.0 | ~1900 | [4] |
| Verapamil (Control) | HCT15 (P-gp-positive) | Paclitaxel | 10.0 | ~410 | [4] |
| Tetrandrine | MCF-7/adr | Doxorubicin | 2.5 | 20.4 | [5] |
| Berbamine (B205283) | K562/A02 | Adriamycin | 10.0 | 9.68 | [6] |
| Berbamine | K562/A02 | Adriamycin | 20.0 | 41.18 | [6] |
| Cepharanthine | ChR-24 | Vincristine, Actinomycin D, Daunomycin | Not Specified | Complete Overcoming of Resistance | [2] |
Table 2: Effect of Tetrandrine on the IC50 of Vincristine in a Multidrug-Resistant Laryngeal Cancer Cell Line
| Cell Line | Treatment | IC50 of Vincristine (µg/mL) | Reference |
| Hep-2 | Vincristine | Not Specified | [7] |
| Hep-2/v (Resistant) | Vincristine | Significantly Increased | [7] |
| Hep-2/v (Resistant) | Vincristine + Tetrandrine | Significantly Lowered | [7] |
Signaling Pathways and Mechanisms of Action
Bisbenzylisoquinoline alkaloids primarily reverse multidrug resistance by inhibiting the function of P-glycoprotein (P-gp), a key ABC transporter.[8] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[2][3] Some compounds in this class, such as tetrandrine and berbamine, have also been shown to downregulate the expression of the MDR1 gene (which codes for P-gp) and other resistance-related proteins.[7][9]
Caption: Mechanism of MDR reversal by bisbenzylisoquinoline alkaloids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of multidrug resistance reversal agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both alone and in combination with the resistance modulator (e.g., this compound or a related alkaloid). Include wells with the modulator alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using dose-response curve analysis. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
Rhodamine 123 Accumulation and Efflux Assay
This assay measures the function of P-glycoprotein by quantifying the intracellular accumulation and retention of a fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Cell Preparation: Harvest and resuspend resistant cells in a suitable buffer.
-
Drug Incubation: Incubate the cells with the resistance modulator (e.g., this compound) at a non-toxic concentration for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes to allow for intracellular accumulation.
-
Efflux Measurement:
-
Accumulation: Analyze a portion of the cells by flow cytometry to measure the initial intracellular fluorescence.
-
Efflux: Centrifuge the remaining cells, resuspend them in fresh, drug-free medium (with and without the modulator), and incubate for another 1-2 hours to allow for efflux.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the final intracellular fluorescence. A higher fluorescence intensity in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for assessing P-gp inhibition via Rhodamine 123 efflux.
Western Blot Analysis for P-glycoprotein Expression
This technique is used to determine the effect of a compound on the protein expression levels of P-gp.
Protocol:
-
Cell Lysis: Treat resistant cells with the resistance modulator for a specified period (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of P-gp compared to the loading control.
Conclusion
While direct experimental data on this compound's impact on drug resistance pathways is not yet widely available, the substantial body of evidence for related bisbenzylisoquinoline alkaloids strongly suggests its potential as a multidrug resistance modulator. The comparative data and detailed protocols provided in this guide offer a solid framework for researchers to design and conduct experiments to elucidate the specific mechanisms and efficacy of this compound in overcoming one of the most significant challenges in cancer therapy. Further investigation into this compound is warranted to explore its potential as a chemosensitizing agent in preclinical and clinical settings.
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bisbenzylisoquinoline (biscoclaurine) alkaloids on multidrug resistance in KB human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Reversal effect of berbamine on multidrug resistance of K562/A02 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cissampareine and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the efficacy of cissampareine compared to the well-established chemotherapeutic agent, cisplatin (B142131), in the context of ovarian cancer. To date, no studies have been identified that directly evaluate the effectiveness of this compound in ovarian cancer models. In contrast, cisplatin has been extensively studied, with a large body of evidence supporting its use and defining its mechanisms of action and efficacy benchmarks in this malignancy.
This guide, therefore, provides a detailed overview of the efficacy of cisplatin in various ovarian cancer models, supported by experimental data and protocols. While a direct comparison with this compound is not currently feasible due to the absence of relevant data, this document serves as a valuable resource for researchers and drug development professionals by establishing a benchmark for cisplatin's performance.
Cisplatin: An In-Depth Efficacy Profile in Ovarian Cancer
Cisplatin is a cornerstone of chemotherapy for ovarian cancer.[1] Its cytotoxic effects are primarily mediated by its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death) in cancer cells.
Quantitative Efficacy Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of cisplatin in commonly used ovarian cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as cell seeding density and the specific assay used.[2]
Table 1: Cisplatin IC50 Values in A2780 Ovarian Cancer Cell Lines
| Cell Line Variant | IC50 Value (µM) | Exposure Time | Reference |
| A2780 (sensitive) | 6.84 ± 0.66 µg/ml | 24 hours | [3] |
| A2780cp (resistant) | 44.07 ± 1.1 µg/ml | 24 hours | [3] |
| A2780 | 1.40 ± 0.11 | Not Specified | [4] |
| A2780cisR (resistant) | 7.39 ± 1.27 | Not Specified | [4] |
| A2780 | 0.4 - 0.7 | 120 hours | [5] |
| A2780cis (resistant) | 7 - 8 | 120 hours | [5] |
| A2780S (sensitive) | 1.53 µg/mL | 48 hours | [6] |
| A2780CP70 (resistant) | 10.39 µg/mL | 48 hours | [6] |
Table 2: Cisplatin IC50 Values in SKOV-3 Ovarian Cancer Cell Lines
| Cell Line Variant | IC50 Value (µM) | Exposure Time | Reference |
| SKOV-3 | 2 to 40 | 24 hours | [2] |
| SKOV-3 | 4.6 to 21.7 | 72 hours | [7] |
| SKOV-3/CDDP (resistant) | Higher than wild type | Not Specified | [8] |
Experimental Protocols
The following are generalized experimental protocols for determining the efficacy of cytotoxic agents like cisplatin in ovarian cancer cell lines.
Cell Culture: Ovarian cancer cell lines (e.g., A2780, SKOV-3) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight.[8]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[10]
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Clonogenic Survival Assay:
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with varying concentrations of cisplatin for a defined period.
-
The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated for each drug concentration, and the IC50 is determined.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of cisplatin and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of cisplatin in cancer cells.
Caption: General workflow for evaluating drug efficacy.
Conclusion on this compound vs. Cisplatin
While the extensive data available for cisplatin provides a solid foundation for understanding its efficacy in ovarian cancer, the lack of corresponding data for this compound makes a direct comparison impossible at this time. The scientific community has not published research evaluating this compound's effects on ovarian cancer cell lines or in in vivo models.
For researchers and drug development professionals, this highlights a significant knowledge gap. Future studies are warranted to investigate the potential of this compound in this context. Such research would need to establish its basic cytotoxicity, determine IC50 values in relevant ovarian cancer cell lines, and elucidate its mechanism of action. Only then can a meaningful and objective comparison to established therapies like cisplatin be made. Until such data becomes available, cisplatin remains a critical and well-characterized therapeutic agent in the fight against ovarian cancer.
References
- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. culturecollections.org.uk [culturecollections.org.uk]
- 6. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of Cissampareine: A Procedural Guide for Laboratory Professionals
Auckland, New Zealand - Cissampareine, a cytotoxic alkaloid, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, which enables it to damage or kill cells, all materials contaminated with this compound must be handled and disposed of as cytotoxic waste.[1][2][3][4] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety information. In the absence of a specific SDS, the following general precautions for handling cytotoxic agents should be strictly followed.
Personal Protective Equipment (PPE): Personnel handling this compound or its contaminated waste must wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., double-gloving with nitrile gloves) are mandatory.
-
Gown: A disposable, fluid-resistant gown should be worn.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) may be necessary depending on the procedure and the potential for aerosol generation.
Engineering Controls: All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosols or dust.
II. This compound Disposal Procedure
The following step-by-step guide outlines the proper disposal procedure for this compound and all contaminated materials.
Step 1: Segregation of Cytotoxic Waste All items that have come into contact with this compound must be segregated from other laboratory waste streams at the point of generation.[3][4][5] This includes, but is not limited to:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipettes, petri dishes)
-
Contaminated PPE (gloves, gowns, etc.)
-
Spill cleanup materials
Step 2: Use of Designated Cytotoxic Waste Containers Designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic waste must be used.[3][4][6] These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol) to distinguish them from other waste streams.
Step 3: Packaging of Cytotoxic Waste
-
Sharps: All sharps (e.g., needles, scalpels) contaminated with this compound must be placed directly into a designated cytotoxic sharps container.[6]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and labware should be placed in a heavy-duty, labeled plastic bag within the cytotoxic waste container.[3]
-
Liquid Waste: Liquid waste containing this compound should not be disposed of down the drain.[5] It should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" and placed within a secondary container for transport.
Step 4: Labeling and Storage All cytotoxic waste containers must be clearly labeled with the universal symbol for cytotoxic hazards and the words "Cytotoxic Waste."[3] The containers should be stored in a secure, designated area away from general laboratory traffic until they are collected for final disposal.
Step 5: Final Disposal The final disposal of cytotoxic waste must be carried out by a licensed and certified hazardous waste disposal company. The primary method for the disposal of cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compounds.[4][5]
III. Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. This information is valuable for understanding its behavior and potential interactions.
| Property | Value |
| Molecular Formula | C37H38N2O6 |
| Molecular Weight | 606.72 g/mol [7] |
| AlogP | 6.46[7] |
| Polar Surface Area | 81.98 Ų[7] |
| Acidic pKa | 9.33[7] |
| Basic pKa | 7.99[7] |
IV. Spill Management Protocol
In the event of a this compound spill, the following protocol should be immediately enacted:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill. For powdered this compound, gently cover it with damp absorbent material to avoid generating dust.
-
Clean the Area: Use a deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach) to clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety officer.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Compound: this compound (CHEMBL2063771) - ChEMBL [ebi.ac.uk]
Personal protective equipment for handling Cissampareine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cissampareine. Given that this compound is identified as a cytotoxic alkaloid, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent and cytotoxic compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Recommended Personal Protective Equipment (PPE) |
| Low-Risk Activities | - Primary Gloves: Nitrile or neoprene gloves (consider double gloving).[2] - Lab Coat: Standard laboratory coat. - Eye Protection: Safety glasses with side shields.[2] |
| (e.g., handling sealed containers, analytical standard preparation in a fume hood) | |
| High-Risk Activities | - Primary Gloves: Double-gloving with chemotherapy-rated gloves is required.[3] - Outer Garment: Disposable, solid-front, back-closing gown. - Eye and Face Protection: Safety goggles and a face shield.[2] - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure's aerosolization risk.[4] |
| (e.g., weighing powder, preparing concentrated solutions, animal dosing) |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls: All work with this compound, especially the handling of powders or creation of solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Standard Operating Procedure for Handling:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with disposable, absorbent bench paper.[5]
-
Weighing: If weighing the solid form, do so within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surfaces with an appropriate deactivating agent if known, or a surfactant solution followed by 70% ethanol. All disposable materials used during the process should be treated as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan:
All waste generated from handling this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other disposable items should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[8]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[7]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Tumor inhibitors. VI. This compound, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdms.telusagcg.com [cdms.telusagcg.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
